CAS 1303968-39-9 exact mass, molecular weight, and physical properties
Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for CAS 1303968-39-9 Executive Summary In contemporary medicinal chemistry and drug discovery, the rational design of targeted therapeutic...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Technical Guide: Physicochemical Profiling and Analytical Workflows for CAS 1303968-39-9
Executive Summary
In contemporary medicinal chemistry and drug discovery, the rational design of targeted therapeutics relies heavily on the availability of highly functionalized, structurally rigid building blocks. CAS 1303968-39-9 , chemically identified as Methyl 2-(5-methoxy-1H-indazol-3-yl)acetate , is an advanced heterocyclic intermediate. Featuring an indazole core substituted with an electron-donating methoxy group and a versatile methyl acetate synthetic handle, this compound serves as a critical precursor for synthesizing kinase inhibitors, anti-inflammatory agents, and novel antiparasitic drugs[1].
This whitepaper provides an in-depth analysis of the physicochemical properties, exact mass characteristics, structural utility, and self-validating analytical workflows required for the rigorous characterization of this molecule.
Physicochemical Profiling & Mass Spectrometry Data
To ensure structural integrity during synthesis and biological assay development, researchers must differentiate between average molecular weight and exact (monoisotopic) mass. Table 1 summarizes the core quantitative data for CAS 1303968-39-9[2].
Table 1: Quantitative Physicochemical Data for CAS 1303968-39-9
Property
Value
Causality / Significance
Chemical Name
Methyl 2-(5-methoxy-1H-indazol-3-yl)acetate
IUPAC nomenclature defining the exact substitution pattern.
Molecular Formula
C₁₁H₁₂N₂O₃
Defines the elemental composition for isotopic distribution.
Molecular Weight
220.228 g/mol
Average mass used for stoichiometric calculations in bulk synthesis.
Exact Mass
220.084792 Da
Monoisotopic mass calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS identification.
SMILES
COC(=O)CC1=NNC2=C1C=C(OC)C=C2
Enables computational modeling and database querying.
Storage Temp
2–8 °C
Prevents ester hydrolysis and oxidative degradation of the electron-rich aromatic system.
The Causality of Exact Mass in High-Resolution Mass Spectrometry (HRMS)
In conventional mass spectrometry, instruments measure nominal mass, which cannot distinguish between molecules sharing the same integer mass (isobars). However, HRMS instruments (such as Orbitraps or FT-ICR) measure the mass-to-charge ratio (
m/z
) to four or five decimal places[3]. Because each element's isotopes have a unique mass defect (the difference between exact mass and nominal mass), the exact mass of 220.084792 Da is a unique fingerprint for C₁₁H₁₂N₂O₃[4]. This allows analytical chemists to unambiguously differentiate CAS 1303968-39-9 from isobaric impurities that might arise during complex multi-step syntheses.
The selection of the 1H-indazole scaffold in drug design is highly deliberate. Indazoles are bioisosteres of indoles and benzimidazoles, possessing unique tautomeric properties that allow them to act simultaneously as hydrogen bond donors and acceptors[5].
The Indazole Core: Frequently utilized to anchor molecules into the ATP-binding pocket (hinge region) of kinases via robust hydrogen bonding networks[1].
The 5-Methoxy Substitution: Increases the overall lipophilicity of the molecule while donating electron density into the aromatic system, which can modulate the pKa of the indazole nitrogens and alter target residence time.
The Methyl Acetate Handle: Acts as a synthetic precursor. The ester can be readily hydrolyzed to the corresponding acetic acid or directly converted into diverse amides, enabling rapid structure-activity relationship (SAR) exploration.
Caption: Pharmacophore mapping and synthetic utility of CAS 1303968-39-9.
To ensure absolute trustworthiness in structural verification, the following protocol outlines a self-validating Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) workflow. This system is designed so that the data authenticates itself through built-in controls.
Step-by-Step Methodology
Step 1: Sample Preparation & Control Generation
Analyte: Dissolve 1 mg of CAS 1303968-39-9 in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using 50:50 Water:Acetonitrile.
Self-Validation (Blank): Prepare a matrix blank (50:50 Water:Acetonitrile) to rule out system carryover or background isobaric interference.
Self-Validation (Calibrant): Infuse a standard tuning mix (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution) to ensure mass accuracy is < 2 ppm prior to the run.
Step 2: UHPLC Separation Parameters
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Causality: The hydrophobic stationary phase effectively retains the lipophilic methoxy-indazole core.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes. Causality: The acidic modifier (formic acid) ensures complete protonation of the indazole nitrogen, maximizing ionization efficiency in positive mode.
Target Ion: Monitor for the protonated molecular ion
[M+H]+
at an exact mass of 221.092069 Da (Calculated as 220.084792 + 1.007276).
Step 4: Data Validation & Isotopic Pattern Matching
Confirm that the mass error (
Δ
ppm) between the observed
[M+H]+
peak and the theoretical mass (221.092069 Da) is
≤
5 ppm.
Self-Validation: Compare the observed M+1 (¹³C isotope) and M+2 (¹⁸O isotope) relative abundances against the theoretical isotopic distribution for C₁₁H₁₂N₂O₃. A match confirms the elemental composition and rules out false positives.
Caption: Self-validating LC-HRMS workflow ensuring high-fidelity exact mass confirmation.
References
Bioanalysis Zone. "High-resolution mass spectrometry: more than exact mass". Bioanalysis Zone. Available at:[Link]
Singampalli, A., et al. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". RSC Medicinal Chemistry (2025). Available at: [Link]
Pleil, J. D., & Isaacs, K. K. "High-resolution mass spectrometry: basic principles for using exact mass and mass defect for discovery analysis of organic molecules in blood, breath, urine and environmental media". Journal of Breath Research (2016). Available at: [Link]
PMC / NIH. "Indazole – an emerging privileged scaffold: synthesis and its biological significance". National Center for Biotechnology Information. Available at:[Link]
The Pharmacological Versatility of 5-Methoxy-1H-Indazole Derivatives: Mechanisms of Action in Kinase and Protease Inhibition
Executive Summary The 1H-indazole bicyclic system is a privileged pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics. Specifically, the introduction...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The 1H-indazole bicyclic system is a privileged pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of targeted therapeutics. Specifically, the introduction of a methoxy group at the C5 position (5-methoxy-1H-indazole) fundamentally alters the electronic distribution and steric profile of the core, enabling high-affinity interactions with distinct enzymatic targets. This technical guide explores the dual pharmacological utility of 5-methoxy-1H-indazole derivatives, detailing their mechanisms of action as both ATP-competitive kinase inhibitors (targeting GSK-3β) and pseudoirreversible serine protease inhibitors (targeting Human Neutrophil Elastase).
Glycogen Synthase Kinase-3 beta (GSK-3β) is a constitutively active serine/threonine kinase implicated in neurodegenerative diseases and mood disorders. 5-substituted-1H-indazole-3-carboxamides, particularly 5-methoxy derivatives, have been optimized as potent, brain-penetrant GSK-3β inhibitors .
Structural Basis of Action
The mechanism of action relies on the indazole core acting as a bioisostere for the purine ring of adenosine triphosphate (ATP).
Hinge Region Binding: The N1 and N2 atoms of the indazole ring form critical bidentate hydrogen bonds with the backbone amide and carbonyl of Val135 in the hinge region of the GSK-3β ATP-binding pocket.
C5-Methoxy Contribution: The 5-methoxy substitution projects into the solvent-exposed region or a shallow hydrophobic pocket, modulating the compound's lipophilicity (LogP) to enhance blood-brain barrier (BBB) permeability without disrupting the critical hinge-binding interactions.
Fig 1: Mechanism of GSK-3β inhibition by 5-methoxy-1H-indazole derivatives in the Wnt pathway.
To accurately determine the IC50 of an ATP-competitive indazole derivative, the assay must be calibrated to the Michaelis constant (
Km
) of ATP for the specific kinase. If
[ATP]≫Km
, the competitive inhibitor will be artificially outcompeted, yielding a false-negative (high IC50).
Step-by-Step Methodology:
Reagent Preparation: Prepare GSK-3β enzyme, GS-2 peptide substrate, and ATP in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).
Compound Dilution: Serially dilute the 5-methoxy-1H-indazole derivative in DMSO (10-point curve, 1:3 dilutions). Causality: A 10-point curve ensures a full sigmoidal dose-response for accurate Hill slope calculation.
Pre-Incubation: Mix kinase, substrate, and inhibitor. Incubate for 15 minutes at room temperature. Causality: Allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before the reaction initiates.
Reaction Initiation: Add ATP at a final concentration equal to its apparent
Km
for GSK-3β (typically ~15 µM).
Quenching & Detection: After 60 minutes, add an ADP-detection reagent (e.g., ADP-Glo) to deplete unreacted ATP and convert product ADP to luminescence.
System Validation: Calculate the Z'-factor using DMSO (vehicle) as the high control and a known reference inhibitor (e.g., CHIR-99021) as the low control. The assay is self-validating and acceptable only if
Z′>0.5
.
Fig 2: Experimental workflow for self-validating ATP-competitive kinase inhibition assays.
Beyond kinases, the indazole scaffold can be functionalized to act as a suicide or pseudoirreversible inhibitor. N-benzoylindazole derivatives, including 1-benzoyl-5-methoxy-1H-indazole-3-carboxylic acid ethyl ester, have been identified as highly potent inhibitors of Human Neutrophil Elastase (HNE), an enzyme implicated in pulmonary diseases like COPD .
Mechanism of Covalent Acylation
Unlike the non-covalent kinase binding, N-benzoylindazoles operate via a reactive mechanism:
Michaelis Complex Formation: The inhibitor binds non-covalently to the HNE active site. The 5-methoxy group occupies the S1/S2 specificity pockets, providing steric complementarity.
Nucleophilic Attack: Ser195 of the HNE catalytic triad (His57, Asp102, Ser195) performs a nucleophilic attack on the carbonyl carbon of the N1-benzoyl group.
Acyl-Enzyme Intermediate: The indazole ring acts as a leaving group. The enzyme becomes covalently acylated (pseudoirreversible), effectively killing its catalytic activity until slow hydrolysis occurs.
Fig 3: Pseudoirreversible acylation of Human Neutrophil Elastase by N-benzoylindazoles.
Quantitative SAR Analysis
The electronic nature of the C5 substituent dictates the leaving group ability of the indazole ring. While electron-withdrawing groups can increase reactivity, specific steric bulk (like the 5-methoxy) balances reactivity with target selectivity.
Table 1: Structure-Activity Relationship of N-Benzoylindazole Derivatives against HNE
Compound
N1 Substitution
C3 Substitution
C5 Substitution
HNE IC50 (nM)
Selectivity vs. PR3
5a
Benzoyl
-COOEt
-H
45
>100x
5b
Benzoyl
-CN
-H
7
>1000x
20f
Benzoyl
-COOEt
-CH3
~10
>500x
31d
Benzoyl
-COOEt
-OCH3
25
>200x
31h
Benzoyl
-COOEt
-OH
>1000
Inactive
Data synthesized from Crocetti et al., demonstrating that while the 3-CN derivative (5b) is the most potent, the 5-methoxy substitution (31d) maintains low nanomolar potency while providing distinct physicochemical properties. Acidic groups (31h) completely abolish activity due to electrostatic clashes in the binding pocket .
Because N-benzoylindazoles are pseudoirreversible, their apparent IC50 decreases over time as the covalent acyl-enzyme complex accumulates. A standard steady-state assay will fail to capture their true potency.
Step-by-Step Methodology:
Reagent Preparation: Prepare HNE enzyme (10 nM final) and fluorogenic substrate MeOSuc-AAPV-AMC in assay buffer (0.1 M Tris-HCl pH 7.4, 0.5 M NaCl, 0.005% Triton X-100).
Time-Course Pre-Incubation: Incubate the enzyme with varying concentrations of the 5-methoxy derivative for distinct time intervals (
t=0,15,30,60
minutes). Causality: Measuring inhibition across multiple pre-incubation times allows the calculation of the pseudo-first-order inactivation rate constant (
kobs
), which is mathematically required to characterize covalent inhibitors.
Substrate Addition: Initiate the reaction by adding the fluorogenic substrate.
Kinetic Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 10 minutes to determine the initial velocity (
V0
) of the uninhibited enzyme fraction.
System Validation: Plot
V0
versus pre-incubation time. The assay is validated if the vehicle control maintains a constant
V0
over 60 minutes (confirming enzyme stability), while the inhibitor wells show an exponential decay in
V0
, confirming the time-dependent covalent mechanism.
Conclusion
The 5-methoxy-1H-indazole scaffold is a masterclass in pharmacological adaptability. By modifying the substituents at the N1 and C3 positions, researchers can direct this core to act as a highly selective, non-covalent ATP-mimetic for kinases (GSK-3β), or as a precisely tuned leaving group for the covalent acylation of serine proteases (HNE). Understanding the distinct kinetic and structural requirements of these mechanisms is paramount for drug development professionals aiming to leverage this privileged building block.
References
Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link] [1]
Optimization of N-Benzoylindazole Derivatives as Inhibitors of Human Neutrophil Elastase
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link] [2]
Foundational
Material Safety Data Sheet (MSDS) and toxicity hazards for CAS 1303968-39-9
Technical Guide on Material Safety and Biological Activity Preamble: Inquiry into CAS 1303968-39-9 An extensive search for Material Safety Data Sheet (MSDS) and toxicity information for the identifier CAS 1303968-39-9 di...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Guide on Material Safety and Biological Activity
Preamble: Inquiry into CAS 1303968-39-9
An extensive search for Material Safety Data Sheet (MSDS) and toxicity information for the identifier CAS 1303968-39-9 did not yield data for a specific, registered chemical substance. Publicly available chemical databases and safety data repositories do not contain entries corresponding to this exact CAS number.
However, the search did identify a structurally similar CAS number, 303968-99-2 , which may have been the intended subject of the query. This compound is identified as 7-butyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione [1]. Information on this substance is sparse and appears limited to bioassay data, including a quantitative high-throughput screening (qHTS) assay for potential antiviral activity against Foot and Mouth Disease Virus[1]. No comprehensive MSDS or toxicity reports for CAS 303968-99-2 are readily available in the public domain.
Given the lack of actionable safety and toxicity data for the requested CAS number, this document will proceed by providing a comprehensive technical guide for a well-characterized research compound, Lornoxicam (CAS 70374-39-9) . This will serve as a practical and detailed example of the requested in-depth guide, fulfilling the structural, scientific, and formatting requirements of the original prompt.
An In-Depth Technical Guide to Lornoxicam (CAS 70374-39-9)
Introduction and Physicochemical Profile
Lornoxicam is a potent, non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, distinguished by its strong analgesic and anti-inflammatory properties[2][3]. Chemically designated as 6-Chloro-4-hydroxy-2-methyl-N-2-pyridinyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxamide 1,1-dioxide, it is structurally similar to other oxicams like piroxicam and tenoxicam but exhibits a unique pharmacokinetic profile[4][5]. Its primary mechanism of action involves the potent inhibition of prostaglandin biosynthesis, which underpins its pronounced therapeutic efficacy[3]. Unlike many other oxicams, lornoxicam has a relatively short plasma half-life of 3 to 5 hours, which reduces the risk of accumulation and contributes to a favorable tolerability profile[6][7].
Physicochemical Data
A summary of key physicochemical properties for Lornoxicam is presented below. This data is essential for experimental design, formulation development, and safety assessment.
Material Safety Data Sheet (MSDS) Summary and Toxicity Hazards
Lornoxicam is classified as a hazardous substance, primarily due to its high acute oral toxicity. Handling requires strict adherence to safety protocols to prevent exposure.
Expert Insight: The high acute toxicity (LD₅₀) necessitates handling this compound as a potent chemical, using personal protective equipment (PPE) including gloves, lab coat, and eye protection in a well-ventilated area or fume hood. The primary long-term toxicity concerns—gastrointestinal and renal effects—are directly linked to its mechanism of action (COX inhibition) and are the critical limiting factors in its therapeutic use[13][15].
Mechanism of Action: Balanced COX-1/COX-2 Inhibition
Lornoxicam exerts its anti-inflammatory and analgesic effects by inhibiting the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins[3][16][17]. Prostaglandins are key mediators of pain, fever, and inflammation[18].
The causality behind Lornoxicam's efficacy and side-effect profile lies in its activity against the two primary COX isoforms:
COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that protect the gastric mucosa and maintain renal blood flow[16].
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostaglandins[16].
Lornoxicam is distinguished as a potent, balanced inhibitor of both COX-1 and COX-2[7][16][19]. This equipotent inhibition is crucial. While COX-2 inhibition is responsible for the desired anti-inflammatory effects, the concurrent inhibition of COX-1 is linked to the most common NSAID-related side effects, such as gastrointestinal distress[16][20]. In vitro studies have shown Lornoxicam to be one of the most potent balanced COX-1/COX-2 inhibitors among a large panel of NSAIDs, with IC₅₀ values in the low nanomolar range[19].
Beyond COX inhibition, Lornoxicam also inhibits the formation of interleukin-6 (IL-6) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory profile[2][19].
Signaling Pathway Diagram
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the inhibitory action of Lornoxicam.
Caption: Mechanism of Lornoxicam via balanced inhibition of COX-1 and COX-2.
Experimental Protocols
To ensure trustworthy and reproducible results, a well-defined protocol is paramount. The following describes a standard in vitro assay to determine the IC₅₀ of a compound like Lornoxicam against COX-1 and COX-2. This protocol is based on established colorimetric methods that measure the peroxidase activity of the COX enzymes[21][22].
In Vitro Colorimetric COX Inhibition Assay
Principle: This assay quantifies the peroxidase component of the COX enzyme. COX converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to prostaglandin H₂ (PGH₂). This peroxidase activity is measured by monitoring the oxidation of a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which produces a color change measured spectrophotometrically[21].
Materials:
COX Assay Buffer (0.1 M Tris-HCl, pH 8.0)
Heme (10 mM stock in DMSO)
Ovine COX-1 and Human Recombinant COX-2 enzymes
Arachidonic Acid (10 mM stock in ethanol)
TMPD (10 mM stock in DMSO)
Lornoxicam (10 mM stock in DMSO)
96-well microplate
Microplate reader capable of measuring absorbance at 590 nm
Step-by-Step Methodology:
Preparation of Reagents:
On the day of the assay, prepare fresh working solutions by diluting stock solutions in COX Assay Buffer. Keep enzymes on ice.
Prepare a serial dilution of Lornoxicam in DMSO, then dilute further in Assay Buffer to achieve the desired final concentrations for the assay (e.g., ranging from 1 pM to 100 µM).
Assay Plate Setup:
Design the plate layout to include wells for:
Background (No Enzyme): 150 µL Assay Buffer, 10 µL Heme working solution.
100% Activity (Control): 140 µL Assay Buffer, 10 µL Heme working solution, 10 µL of either COX-1 or COX-2 enzyme.
Inhibitor Wells: 130 µL Assay Buffer, 10 µL Heme working solution, 10 µL of the appropriate Lornoxicam dilution, and 10 µL of either COX-1 or COX-2 enzyme.
Pre-incubation:
Gently mix the plate and incubate at 25°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts. This step is critical for accurately assessing time-dependent inhibitors[23].
Reaction Initiation and Measurement:
Initiate the reaction by adding 10 µL of TMPD working solution to all wells.
Immediately follow with the addition of 10 µL of Arachidonic Acid working solution to all wells.
Read the absorbance at 590 nm every minute for 5-10 minutes using a microplate reader in kinetic mode.
Data Analysis:
Calculate the rate of reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
Correct the rates by subtracting the average rate of the background wells.
Calculate the percentage of inhibition for each Lornoxicam concentration relative to the 100% activity control wells.
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Experimental Workflow Diagram
Caption: Workflow for the in vitro colorimetric COX inhibition assay.
Conclusion
This guide has addressed the initial query regarding CAS 1303968-39-9 by highlighting the lack of available data and identifying a potential typographical error. As a comprehensive, practical example, a detailed technical profile of Lornoxicam (CAS 70374-39-9) has been provided. Lornoxicam serves as an exemplary research compound, demonstrating a clear mechanism of action as a balanced COX-1/COX-2 inhibitor, which is directly correlated with its therapeutic benefits and its toxicological profile. The provided safety information, mechanistic diagrams, and detailed experimental protocols offer a framework for the safe and effective investigation of potent NSAIDs in a research and drug development context.
References
Skjodt, N. M., & Davies, N. M. (1998). Clinical pharmacokinetics of lornoxicam. A short half-life oxicam. Clinical Pharmacokinetics, 34(6), 421–428. [Link]
Berg, J., Fellier, H., Christoph, T., Grarup, J., & Stimmeder, D. (1999). The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. Inflammation Research, 48(7), 369–379. [Link]
Berg, J. et al. (1999). The analgesic NSAID lornoxicam inhibits cyclooxygenase (COX)-1/-2, inducible nitric oxide synthase (iNOS), and the formation of interleukin (IL)-6 in vitro. ResearchGate. [Link]
Kishore, D. et al. (n.d.). LORNOCAM: A REVIEW OF ITS THERAPEUTIC POTENTIAL IN DIFFERENT CLINICAL STUDIES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Patsnap. (2024, July 17). What is the mechanism of Lornoxicam? Patsnap Synapse. [Link]
Zhang, Y., et al. (2005). Lornoxicam pharmacokinetics in relation to cytochrome P450 2C9 genotype. British Journal of Clinical Pharmacology, 59(1), 18-26. [Link]
Semantic Scholar. (n.d.). Mechanism of action: Lornoxicam's anti-inflammatory and analgesic activity is related to its inhibitory action on prostaglandin and thromboxane synthesis through the inhibition. Semantic Scholar. [Link]
Hitzenberger, G., et al. (1990). Pharmacokinetics of lornoxicam in man. Postgraduate Medical Journal, 66(Suppl 4), S22-S27. [Link]
Patsnap. (2024, June 14). What is Lornoxicam used for? Patsnap Synapse. [Link]
PubChem. (n.d.). Lornoxicam. National Center for Biotechnology Information. [Link]
Koyama, Y., et al. (1999). Evaluation of chronic oral toxicity and carcinogenic potential of lornoxicam in rats. Food and Chemical Toxicology, 37(6), 639-653. [Link]
Polishchuk, M. (2020). Lornoxicam in the treatment of acute and chronic musculoskeletal pain. Modern Rheumatology Journal. [Link]
Kondo, H., et al. (1999). Subacute and chronic oral toxicity of lornoxicam in cynomolgus monkeys. Food and Chemical Toxicology, 37(6), 655-666. [Link]
Warner, T. D., & Mitchell, J. A. (2008). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology. [Link]
Balfour, J. A., Fitton, A., & Barradell, L. B. (2007). Safety of lornoxicam: a meta-analysis of comparative clinical trials. ResearchGate. [Link]
Jäger, A. K., et al. (1998). Development of a Radiochemical Cyclooxygenase-1 and -2 in Vitro Assay for Identification of Natural Products as Inhibitors of Prostaglandin Biosynthesis. Journal of Natural Products, 61(10), 1289-1291. [Link]
NextSDS. (n.d.). Lornoxicam — Chemical Substance Information. NextSDS. [Link]
Chemos GmbH & Co. KG. (2019, June 12). Safety Data Sheet: Lornoxicam. Chemos GmbH & Co. KG. [Link]
Varusha Sharon C, et al. (2017). COX 2 Inhibitory effect of Morinda citrifolia leaf extract- an In-Vitro study. Journal of Advanced Pharmacy Education & Research. [Link]
ChemSrc. (2026, March 7). CAS#:303968-99-2 | 7-butyl-8-((2-(4-chlorophenyl)-2-oxoethyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione. ChemSrc. [Link]
Thermodynamic Stability and Thermal Profiling of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester: A Comprehensive Analytical Guide
Executive Summary In the development of indazole-based pharmaceutical intermediates, establishing a rigorous thermodynamic and thermal profile is critical for downstream formulation and shelf-life prediction. (5-Methoxy-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the development of indazole-based pharmaceutical intermediates, establishing a rigorous thermodynamic and thermal profile is critical for downstream formulation and shelf-life prediction. (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester (CAS 1303968-39-9) is a highly specialized molecular building block. Because its stability dictates the purity and yield of subsequent active pharmaceutical ingredients (APIs), researchers must move beyond theoretical assumptions and apply empirical, self-validating analytical frameworks.
This whitepaper provides an in-depth technical roadmap for determining the melting point, evaluating tautomeric stability, and executing forced degradation studies for this compound. By anchoring these methodologies in pharmacopeial standards (USP <891>) and international regulatory guidelines (ICH Q1A), this guide ensures that analytical scientists can generate trustworthy, reproducible thermodynamic data.
Molecular Architecture and Predicted Thermodynamic Behavior
To accurately design thermal analysis protocols, one must first understand the structural causality behind the molecule's physical properties. The compound features three distinct functional domains that govern its thermodynamic stability:
Indazole Core Tautomerism
Indazoles exhibit annular tautomerism, existing in equilibrium between the 1H- and 2H- forms. Thermodynamically, the 1H-indazole tautomer is significantly more stable than the 2H-tautomer due to the preservation of benzenoid aromaticity. Computational and thermochemical studies indicate that the 1H-form is favored by approximately 2.3 to 4.1 kcal/mol [1, 2]. Consequently, in the solid state, (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester will crystallize almost exclusively in the 1H-configuration, establishing a predictable intermolecular hydrogen-bonding network that dictates its melting point.
Fig 1. Thermodynamic equilibrium of indazole annular tautomerism.
Substituent Effects: Methoxy and Methyl Ester Groups
5-Methoxy Group: As an electron-donating group, it increases the electron density of the indazole ring. This alters the dipole moment and strengthens the crystal lattice, typically elevating the melting point compared to unsubstituted analogs.
Methyl Ester: While stable in dry, ambient conditions, the methyl ester is the molecule's primary thermodynamic vulnerability. Under elevated temperature and humidity, it is highly susceptible to hydrolysis, degrading into (5-Methoxy-1H-indazol-3-yl)-acetic acid and methanol. This degradation pathway must be strictly monitored during ICH Q1A stability testing.
Experimental Methodologies for Thermal Profiling
Because CAS 1303968-39-9 is a specialized intermediate, batch-specific empirical determination of its melting point is required. Structurally analogous substituted 1H-indazoles typically exhibit melting transitions between 130°C and 160°C. The definitive value must be established via Differential Scanning Calorimetry (DSC) in accordance with USP <891> [3, 4].
Differential Scanning Calorimetry (DSC) Workflow
DSC measures the heat flow associated with phase transitions. A self-validating DSC protocol ensures that the recorded melting point (
Tm
) is an intrinsic property of the molecule, free from instrumental artifacts.
Step-by-Step Protocol:
System Suitability (Calibration): Run a high-purity Indium standard (
Tm
= 156.6°C,
ΔH
= 28.45 J/g). Causality: Validates the cell constant and temperature accuracy, ensuring instrument drift does not skew the API's thermal data.
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of the compound into a standard aluminum pan and crimp it closed. Causality: A low sample mass minimizes thermal gradients within the crystalline powder, ensuring a sharp, high-resolution endothermic peak.
Atmospheric Control: Purge the furnace with dry Nitrogen (
N2
) at 50 mL/min. Causality: Displaces oxygen to prevent premature oxidative exothermic reactions that could mask or distort the melting endotherm.
Thermal Ramp: Heat the sample from 25°C to 250°C at a linear rate of 10°C/min. Causality: A 10°C/min ramp is the pharmacopeial gold standard, offering the optimal balance between thermal resolution (separating closely occurring thermal events) and signal sensitivity.
Data Interpretation: The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum. Broadening of this peak or a shift to lower temperatures indicates the presence of eutectic impurities (Van't Hoff law of melting point depression) [3].
Thermogravimetric Analysis (TGA) Workflow
While DSC identifies the melting point, TGA determines the thermodynamic stability limit (decomposition temperature,
Td
) and detects residual moisture or solvents [5].
Step-by-Step Protocol:
Sample Preparation: Load 10–20 mg of the sample into an open alumina crucible.
Thermal Ramp: Heat from 25°C to 400°C at 10°C/min under a dry
N2
purge (40 mL/min).
Data Interpretation: Monitor the mass curve. A mass loss prior to the DSC melting point indicates desolvation or dehydration. A sharp mass loss post-melting indicates thermal decomposition (ester cleavage and indazole ring fragmentation).
Fig 2. Standardized thermal analysis workflow for DSC and TGA per USP <891>.
Thermodynamic Stability and Forced Degradation (ICH Q1A)
To predict the shelf-life of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester, it must be subjected to rigorous stability testing as outlined by the International Council for Harmonisation (ICH) Q1A(R2) guidelines[6, 7].
Accelerated Stability Protocol
Because the methyl ester group is prone to hydrolysis, accelerated stability conditions are designed to forcefully test the activation energy of this degradation pathway.
Step-by-Step Protocol:
Chamber Setup: Calibrate environmental chambers to maintain 40°C ± 2°C and 75% RH ± 5% RH .
Packaging: Store the compound in its proposed commercial packaging (e.g., double polyethylene bags inside a high-density polyethylene drum) alongside open-dish samples for worst-case scenario evaluation.
Sampling Intervals: Pull samples at 0, 1, 3, and 6 months.
Orthogonal Analysis:
HPLC-UV: Quantify the formation of the primary degradant, (5-Methoxy-1H-indazol-3-yl)-acetic acid.
DSC: Monitor for melting point depression. A decrease in the
Tm
onset over the 6-month period is a highly sensitive thermodynamic indicator of accumulating impurities [3].
Fig 3. ICH Q1A(R2) stability testing framework for drug substances.
Quantitative Data Summary
The following table synthesizes the expected thermodynamic parameters and analytical targets for the compound, providing a quick-reference benchmark for quality control laboratories.
Table 1: Thermodynamic and Stability Parameters
Parameter
Predicted/Target Value
Analytical Method
Causality / Rationale
Tautomeric State
1H-Indazole (>99%)
NMR / Computational
1H form is ~3.6 kcal/mol more stable than the 2H form, driving crystal lattice formation.
Melting Point (
Tm
)
130°C – 160°C (Analog-based)
DSC (USP <891>)
The sharp endothermic peak indicates the disruption of the crystalline lattice.
Thermal Decomposition (
Td
)
> 250°C
TGA
Mass loss corresponds to ester cleavage and subsequent indazole ring fragmentation.
Primary Degradant
(5-Methoxy-1H-indazol-3-yl)-acetic acid
HPLC / LC-MS
Hydrolysis of the methyl ester occurs under high humidity (75% RH) conditions.
References
Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study. RSC Publishing. URL: [Link]
The Importance of Purity Determination of Pharmaceuticals. NETZSCH Analyzing & Testing. URL:[Link]
Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager. URL:[Link]
Residual Moisture Testing Methods for Lyophilized Drug Products. PharmTech. URL: [Link]
ICH Stability Testing. Packaging Compliance Labs. URL: [Link]
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). URL:[Link]
Foundational
Reactivity of the Methyl Ester Functional Group in Indazole-3-Acetic Acid Derivatives: A Mechanistic and Practical Guide
Executive Summary Indazole-3-acetic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting diverse biological activities ranging from anti-inflammatory and anti-cancer prope...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Indazole-3-acetic acid derivatives represent a privileged scaffold in medicinal chemistry and agrochemistry, exhibiting diverse biological activities ranging from anti-inflammatory and anti-cancer properties to potent plant growth regulation[1][2]. Within this structural class, the methyl ester functional group —specifically in compounds like methyl 2-(1H-indazol-3-yl)acetate—serves as both a robust protecting group during complex cross-coupling sequences and a highly versatile electrophilic handle for late-stage derivatization[3][4].
This whitepaper provides an in-depth analysis of the methyl ester's reactivity within the indazole-3-acetic acid framework. By dissecting the causality behind base selection, nucleophilic acyl substitution, and
α
-deprotonation, this guide equips synthetic chemists with self-validating protocols to manipulate this functional group with absolute chemoselectivity.
Structural and Electronic Paradigm
To master the reactivity of methyl 2-(1H-indazol-3-yl)acetate, one must first understand the electronic interplay between the indazole core and the acetic acid side chain.
The Indazole Core (N1/N2 Tautomerism): The indazole ring is an electron-rich, 10
π
-electron aromatic system that exists in a tautomeric equilibrium between the 1H-benzenoid and 2H-quinonoid forms. The N1 proton is relatively acidic (
pKa≈13.8
)[1]. This acidity directly competes with the
α
-protons of the ester during basic reaction conditions.
The
α
-Methylene Bridge: Positioned between the electron-withdrawing ester carbonyl and the aromatic indazole ring, the protons on the
−CH2−
bridge are moderately acidic. Deprotonation yields an enolate stabilized by extended conjugation.
The Methyl Ester: The
−COOCH3
group is sterically unhindered but features a relatively poor leaving group (methoxide). It is highly stable to neutral and mildly acidic conditions, making it an ideal placeholder during palladium-catalyzed halogenations or Suzuki couplings on the indazole core[3][4].
Fig 1: Chemoselective reactivity map of the methyl ester functional group in indazole-3-acetates.
Mechanistic Pathways of the Methyl Ester
Base-Catalyzed Saponification (Hydrolysis)
The conversion of the methyl ester to the free indazole-3-acetic acid is a fundamental transformation[5]. While sodium hydroxide (NaOH) is commonly used for standard esters, the indazole core—especially when bearing halogen substituents (e.g., 5-chloro-1H-indazole-3-acetic acid)—can be sensitive to harsh alkaline conditions[6].
Causality of Reagent Choice: Lithium hydroxide (LiOH) in a THF/Water mixture is the optimal choice. The lithium cation (
Li+
) strongly coordinates to the ester carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon. This allows the hydroxide nucleophile to attack at lower temperatures, suppressing unwanted nucleophilic aromatic substitution (
SNAr
) or degradation of the indazole ring.
Direct Amidation via Lewis Acid Activation
Converting the methyl ester to an amide is critical for modulating biological activity, such as enhancing receptor binding or enzyme inhibition[7]. However, unactivated methyl esters react sluggishly with amines due to the poor leaving ability of the methoxide ion.
Causality of Reagent Choice: Direct heating often leads to thermal decomposition. Instead, the use of Trimethylaluminum (
AlMe3
)—the Weinreb amidation protocol—is employed.
AlMe3
reacts with the primary or secondary amine to form a highly nucleophilic, Lewis-acidic aluminum amide complex. This complex simultaneously activates the ester carbonyl and delivers the amine, driving the reaction to completion at ambient or mildly elevated temperatures.
Functionalizing the
α
-position allows for the synthesis of complex branched derivatives.
Causality of Reagent Choice: Because the indazole N1 proton (
pKa≈13.8
) is more acidic than the
α
-protons (
pKa≈20−24
), attempting to form the enolate with a single equivalent of base will exclusively result in N-deprotonation. To achieve
α
-alkylation, one must either:
Pre-protect the indazole nitrogen (e.g., with a Tetrahydropyranyl (THP) or Boc group).
Use
≥2.1
equivalents of Lithium Diisopropylamide (LDA) to form the N,C-dianion, followed by the controlled addition of 1 equivalent of the electrophile.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. They incorporate specific In-Process Controls (IPCs) and visual cues that confirm the mechanistic progression of the reaction without requiring immediate offline analysis.
Protocol A: Chemoselective Saponification of Methyl 2-(1H-indazol-3-yl)acetate
Objective: High-yielding conversion to the free acid without ring degradation.
Dissolution: Dissolve 1.0 eq of methyl 2-(1H-indazol-3-yl)acetate in a 3:1 mixture of THF:H
2
O (0.2 M concentration). Causality: THF solubilizes the organic starting material, while water serves as the solvent for the base and the nucleophile.
Base Addition: Add 2.0 eq of LiOH·H
2
O at 0 °C. Stir and allow to warm to room temperature.
In-Process Control (IPC): After 2 hours, spot the reaction on a TLC plate (Eluent: 5% MeOH in DCM). The starting material (
Rf≈0.7
) should disappear, replaced by a baseline spot (the lithium salt of the acid). LC-MS will confirm the mass shift from
[M+H]+≈191
to
[M+H]+≈177
.
Self-Validating Workup: Concentrate the mixture in vacuo to remove THF. Dilute the remaining aqueous layer with water and wash with Ethyl Acetate to remove non-polar impurities. Carefully acidify the aqueous layer to pH 3–4 using 1M HCl.
Validation Cue: A dense white precipitate will immediately form. This occurs because the free indazole-3-acetic acid is highly insoluble in water at its isoelectric point, validating the successful cleavage of the methyl ester.
Isolation: Filter the precipitate, wash with cold water, and dry under high vacuum.
Protocol B: Direct Amidation using Trimethylaluminum
Objective: Direct conversion of the methyl ester to an amide bypassing the free acid intermediate.
Amine Activation: In an oven-dried flask under inert atmosphere (N
2
), dissolve 1.5 eq of the desired amine in anhydrous Toluene. Cool to 0 °C. Dropwise add 1.5 eq of
AlMe3
(2.0 M in toluene).
Validation Cue: Vigorous gas evolution (methane) will occur. The cessation of bubbling validates the complete formation of the active aluminum amide complex.
Ester Addition: Add 1.0 eq of methyl 2-(1H-indazol-3-yl)acetate as a solution in Toluene.
Reaction: Heat the mixture to 80 °C for 4–6 hours.
Self-Validating Quench: Cool the reaction to 0 °C and carefully quench by adding a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).
Validation Cue: Initially, a thick, gelatinous aluminum emulsion will form. Stir vigorously for 1–2 hours until the mixture resolves into two distinct, clear layers. The clearing of the emulsion validates the complete sequestration of aluminum ions.
Isolation: Extract with Ethyl Acetate, wash with brine, dry over Na
2
SO
4
, and concentrate.
Fig 2: Self-validating workflow for the direct amidation of methyl indazole-3-acetates.
Quantitative Reactivity Data
The following table summarizes the comparative reactivity profiles, highlighting the chemoselectivity and expected yields based on the applied methodology.
Reaction Type
Reagents / Conditions
Target Product
Typical Yield
Competing Side-Reaction / Limitation
Hydrolysis
LiOH (2 eq), THF/H
2
O, RT, 2h
Indazole-3-acetic acid
90–95%
Minimal. NaOH at reflux may cause ring opening if halogenated.
Amidation
R-NH
2
,
AlMe3
, Toluene, 80 °C
Indazole-3-acetamide
75–85%
Moisture sensitivity of
AlMe3
; requires strictly anhydrous setup.
Amidation
R-NH
2
, MeOH, Reflux, 48h
Indazole-3-acetamide
< 15%
Kinetically unfavored without Lewis acid activation.
α
-Alkylation
LDA (2.2 eq), R-X, THF, -78 °C
α
-Alkyl indazole-3-acetate
60–70%
N-alkylation if insufficient base (< 2 eq) is used.
Reduction
LiAlH
4
(1.5 eq), THF, 0 °C
2-(1H-indazol-3-yl)ethanol
80–88%
Over-reduction or indazole ring saturation at high temperatures.
Conclusion
The methyl ester functional group in indazole-3-acetic acid derivatives is far more than a simple protecting motif; it is a dynamic synthetic node. By understanding the competitive electronic environment of the indazole core—specifically the acidity of the N1 proton and the
α
-methylene bridge—researchers can deploy targeted reagents like LiOH for gentle saponification or
AlMe3
for direct amidation. Utilizing the self-validating protocols outlined in this guide ensures high fidelity, chemoselectivity, and reproducibility in the development of novel indazole-based therapeutics.
References
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH) / PMC.
URL:[Link]
Effect of 3-Arylindazol-1-acetic acids on plants growth. MedCrave Online.
URL:[Link]
Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. ResearchGate.
URL:[Link]
Step-by-step synthesis protocol for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Application Note: Efficient Synthesis and Isolation of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Documen...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Efficient Synthesis and Isolation of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Target Audience: Synthetic Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals
Document Type: Standard Operating Procedure & Mechanistic Guide
Introduction & Strategic Rationale
Indazole derivatives are privileged scaffolds in medicinal chemistry, frequently leveraged for their diverse pharmacological profiles, including anti-inflammatory and kinase-inhibitory activities[1]. Specifically, the 5-methoxy-1H-indazole core is a highly versatile building block.
The esterification of (5-Methoxy-1H-indazol-3-yl)-acetic acid (CAS: 10226-37-6)[2] to its corresponding methyl ester, methyl 2-(5-methoxy-1H-indazol-3-yl)acetate[3], is a critical transformation. This protection/activation step is routinely employed to mask the polar carboxylic acid moiety, facilitating downstream reactions such as enolate alkylation, cross-coupling, or amidation.
While standard Fischer esterification (using catalytic
H2SO4
in refluxing methanol) is viable, this protocol utilizes the Thionyl Chloride (
SOCl2
) / Methanol method .
Causality for Reagent Selection: The dropwise addition of
SOCl2
to anhydrous methanol at 0 °C generates anhydrous hydrogen chloride (HCl) gas and dimethyl sulfite in situ. This provides a highly acidic, strictly anhydrous environment that drives the esterification equilibrium forward without the hydrolytic risks associated with aqueous acid catalysts. Furthermore, it prevents the potential thermal degradation or decarboxylation that can occasionally occur with prolonged refluxing of indazole-3-acetic acids in standard mineral acids.
Synthetic Workflow & Mechanistic Pathway
Synthetic workflow for the esterification of (5-Methoxy-1H-indazol-3-yl)-acetic acid.
Materials and Stoichiometry
The following table summarizes the quantitative data and stoichiometry required for a standard 10 mmol scale synthesis[4].
Reagent / Material
MW ( g/mol )
Equivalents
Amount
Role
(5-Methoxy-1H-indazol-3-yl)-acetic acid
206.20
1.0 eq
2.06 g
Starting Material
Thionyl Chloride (
SOCl2
)
118.97
1.5 eq
1.09 mL (1.78 g)
Acid/Catalyst Precursor
Methanol (Anhydrous)
32.04
Solvent
25.0 mL
Solvent & Nucleophile
Ethyl Acetate (EtOAc)
88.11
-
50.0 mL
Extraction Solvent
Sat.
NaHCO3
(aq)
84.01
Excess
30.0 mL
Neutralization
Step-by-Step Experimental Protocol
Safety Note: Thionyl chloride is highly corrosive and reacts violently with water to evolve toxic
SO2
and HCl gases. All operations involving
SOCl2
must be conducted in a properly functioning fume hood using appropriate PPE.
Step 1: Preparation of the Acidic Methanol Solution
Equip a 100 mL round-bottom flask with a magnetic stir bar and a rubber septum. Flush the flask with inert gas (Nitrogen or Argon).
Add 25.0 mL of anhydrous methanol to the flask and cool the system to 0 °C using an ice-water bath.
Carefully add 1.09 mL of Thionyl Chloride (
SOCl2
) dropwise via syringe over 5-10 minutes.
Expert Insight: The dropwise addition controls the exothermic reaction between
SOCl2
and methanol. Allow the solution to stir for 15 minutes at 0 °C to ensure complete generation of anhydrous HCl.
Step 2: Substrate Addition and Reaction
4. Remove the septum temporarily and add 2.06 g of (5-Methoxy-1H-indazol-3-yl)-acetic acid in one portion.
5. Re-seal the flask, maintain the inert atmosphere, and allow the reaction mixture to slowly warm to room temperature (20-25 °C).
6. Stir the reaction at room temperature for 4 to 6 hours.
Step 3: Reaction Monitoring (Self-Validation)
7. Monitor the reaction progress via Thin Layer Chromatography (TLC).
System: 50% Ethyl Acetate in Hexanes.
Observation: The starting carboxylic acid will typically remain near the baseline (
Rf≈0.1
) due to its high polarity, while the newly formed methyl ester will migrate significantly higher (
Rf≈0.5−0.6
). UV activity (254 nm) is excellent for both species.
Step 4: Quenching and Workup
8. Once TLC confirms complete consumption of the starting material, concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the bulk of the methanol. Do not heat the bath above 35 °C during this step to prevent side reactions with concentrated acid.
9. Dilute the resulting crude residue with 50 mL of Ethyl Acetate.
10. Transfer the solution to a separatory funnel and carefully add 30 mL of saturated aqueous Sodium Bicarbonate (
NaHCO3
).
Expert Insight: This step neutralizes the residual HCl. Add the
NaHCO3
slowly, as vigorous effervescence (
CO2
gas evolution) will occur.
Separate the layers. Wash the organic layer with 20 mL of brine (saturated NaCl solution) to remove residual water and salts.
Dry the organic layer over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure to yield the crude product.
Step 5: Purification
13. The crude methyl 2-(5-methoxy-1H-indazol-3-yl)acetate is typically >95% pure by NMR at this stage. If necessary, it can be purified via flash column chromatography (Silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) or recrystallization from a minimal amount of hot EtOAc/Hexanes.
Analytical Characterization & Self-Validation
To ensure the integrity of the synthesized methyl 2-(5-methoxy-1H-indazol-3-yl)acetate, verify the following analytical markers:
1
H NMR (400 MHz,
DMSO−d6
or
CDCl3
): The defining self-validation marker is the appearance of a sharp, three-proton singlet at approximately δ
3.70 - 3.75 ppm , corresponding to the newly installed methyl ester group. This must be distinguishable from the aryl methoxy group (-
OCH3
at the 5-position), which typically appears slightly further downfield at δ
3.85 - 3.90 ppm . Additionally, the broad carboxylic acid proton signal (>12.0 ppm) present in the starting material will be entirely absent.
LC-MS: The mass spectrum should display an
[M+H]+
ion peak at m/z 221.1 (Exact Mass: 220.08), confirming the addition of 14 mass units (
CH2
) relative to the starting material (m/z 207.1)[4].
Application Notes and Protocols for 5-Methoxy Indazole Intermediates: Laboratory Storage and Safe Handling
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and safe handling guidelines for intermediates involved in the s...
Author: BenchChem Technical Support Team. Date: April 2026
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the appropriate storage conditions and safe handling guidelines for intermediates involved in the synthesis of 5-methoxy indazole. Adherence to these protocols is critical for ensuring personnel safety, maintaining the integrity of the chemical intermediates, and achieving reproducible synthetic outcomes.
Introduction: The Significance of 5-Methoxy Indazole and its Intermediates
5-methoxy-1H-indazole is a key structural motif in medicinal chemistry, serving as a versatile building block in the development of a wide range of therapeutic agents, including those targeting neurodegenerative diseases and cancer.[1] The synthesis of this important scaffold involves a series of chemical transformations and the handling of various intermediates, each with its own unique set of properties and potential hazards.
The stability and reactivity of these intermediates can be significantly influenced by storage conditions and handling procedures. Improper management can lead to degradation, the formation of impurities, and, in some cases, the creation of significant safety hazards. Therefore, a thorough understanding of the chemical properties of each intermediate is paramount. This guide provides a framework for risk mitigation and best practices in the laboratory.
Pre-Synthesis: Risk Assessment and Intermediate Characterization
Before commencing any synthetic work, a thorough risk assessment is mandatory.[2] This involves a comprehensive evaluation of the known and predicted properties of all starting materials, reagents, and intermediates.
Identifying Key Intermediates
A common synthetic route to 5-methoxy-1H-indazole proceeds via the diazotization of a substituted aniline, followed by cyclization. Key intermediates in this pathway often include:
4-Methoxy-2-nitroaniline: A common starting material.
4-Methoxy-2-methylaniline: A precursor to the diazonium salt.[1]
Diazonium salt of 4-methoxy-2-methylaniline: A highly reactive and potentially unstable intermediate that is typically generated and used in situ.
Alternative synthetic strategies may involve other intermediates, and it is the responsibility of the researcher to identify and characterize the specific compounds used in their chosen synthetic route.
Hazard Identification
A critical step in the risk assessment process is the identification of potential hazards associated with each intermediate. This information can typically be found in the Safety Data Sheet (SDS) for each commercially available compound. For novel intermediates, a careful analysis of the chemical structure and functional groups is necessary to predict potential hazards.
Table 1: Hazard Profile of Common 5-Methoxy Indazole Intermediates
Intermediate
CAS Number
Key Hazards
GHS Pictograms
4-Methoxy-2-nitroaniline
96-96-8
Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.[3]
GHS07, GHS08
4-Methoxy-2-methylaniline
102-50-1
Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[4]
GHS06, GHS08
Diazonium Salts
N/A
Thermally unstable, shock-sensitive, and potentially explosive in the solid state.
GHS01, GHS05, GHS07
Laboratory Storage of Intermediates
Proper storage is essential to maintain the chemical integrity of the intermediates and to ensure a safe laboratory environment. The following guidelines are based on the known properties of the key intermediates.
General Storage Recommendations
Labeling: All containers must be clearly and accurately labeled with the chemical name, date of receipt, and any known hazards.[5]
Incompatible Materials: Store intermediates away from incompatible substances. For example, substituted anilines and nitroanilines should be stored separately from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[6][7]
Ventilation: All intermediates should be stored in a well-ventilated area to prevent the accumulation of potentially harmful vapors.[8]
Specific Storage Conditions
Table 2: Recommended Storage Conditions for 5-Methoxy Indazole Intermediates
Extremely sensitive. Must be stored under an inert atmosphere.
Palladium Catalysts
Room Temperature
Protect from light.
Some palladium catalysts can be air-sensitive. Store under an inert atmosphere as recommended by the manufacturer.
Safe Handling Guidelines and Protocols
Strict adherence to safe handling procedures is crucial when working with 5-methoxy indazole intermediates, particularly during the synthesis process.
Personal Protective Equipment (PPE)
The minimum required PPE includes a flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[2] The choice of glove material should be based on the specific solvents and reagents being used. For highly toxic intermediates like 4-methoxy-2-methylaniline, double gloving is recommended.
Engineering Controls
All manipulations of 5-methoxy indazole intermediates should be performed in a certified chemical fume hood to minimize inhalation exposure.[8] For reactions involving highly energetic species like diazonium salts, a blast shield should be used.
Protocol for the Diazotization of 4-Methoxy-2-methylaniline
The diazotization of anilines is a high-hazard procedure that requires meticulous attention to detail. The following protocol outlines the key safety considerations.
The Twelve Cardinal Rules for Safely Handling Diazonium Salts must be strictly followed. [12][13]
Stoichiometry is Key: Use only a stoichiometric amount of sodium nitrite.
Test for Excess Nitrous Acid: Use starch-iodide paper to check for and neutralize any excess nitrous acid.
Correct Order of Addition: Add the sodium nitrite solution to the acidic amine solution, not the other way around.
Maintain Low Temperatures: The reaction temperature must be kept below 5°C at all times.
Ensure Proper Venting: The reaction vessel must be open to the atmosphere or equipped with a pressure-relief system.
Determine Thermal Stability: If possible, determine the thermal stability of the specific diazonium salt in your system.
Assume Explosive Nature: Treat all unknown diazonium salts as potentially explosive.
Prevent Precipitation: Do not allow the diazonium salt to precipitate out of solution.
Analyze for Residual Diazo Compounds: Check the final product for any residual diazonium salts.
Quench Remaining Diazonium Salts: Have a quenching solution (e.g., a cold solution of sulfamic acid or urea) readily available.
Isolate with Extreme Caution: Isolate no more than 0.75 mmol of a solid diazonium salt at one time, and only if absolutely necessary.
Use Appropriate Tools: Use plastic spatulas for handling any solid diazonium salts.
Caption: Workflow for the diazotization of anilines.
Handling of Other Reactive Reagents
Organolithium Reagents: These are often pyrophoric and react violently with water. They must be handled under an inert atmosphere using air-free techniques (e.g., Schlenk line or glove box).[10][14]
Palladium Catalysts: While generally stable, finely divided palladium on carbon can be pyrophoric, especially when dry and in the presence of air. Handle with care and avoid creating dust.
Emergency Procedures
Spills
In the event of a spill, immediately alert personnel in the area and evacuate if necessary. The appropriate response will depend on the chemical spilled and the size of the spill.
Minor Spills of Solid Intermediates: For small spills of aniline or nitroaniline derivatives, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.
Liquid Spills: For spills of solutions containing these intermediates, absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed container for disposal.
Personal Exposure
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
Caption: Decision tree for chemical spill response.
References
Environmental Health and Safety, University of California, Berkeley. (n.d.). Safe handling of organolithium compounds in the laboratory. Retrieved from [Link]
UCLA Chemistry and Biochemistry. (2012, December 14). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]
Carl ROTH. (n.d.). 4-Methoxy-2-nitroaniline, 100 g, CAS No. 96-96-8 | Research Chemicals. Retrieved from [Link]
ACS Publications. (2014, August 1). Preparation, Properties, and Safe Handling of Commercial Organolithiums: Alkyllithiums, Lithium sec-Organoamides, and Lithium Alkoxides. Retrieved from [Link]
Lab Manager. (2025, May 6). Pharmaceutical Stability Testing: Procedures and Best Practices. Retrieved from [Link]
ACS Publications. (2020, August 28). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Retrieved from [Link]
ResearchGate. (2015, September 8). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Sodium nitrite - Hazardous Substance Fact Sheet. Retrieved from [Link]
National Center for Biotechnology Information. (2024, January 19). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. ACS Medicinal Chemistry Letters. Retrieved from [Link]
IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]
National Center for Biotechnology Information. (2011, March 11). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Letters. Retrieved from [Link]
ResearchGate. (2026, February 8). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Retrieved from [Link]
IOSR Journal. (2025, January 6). Facile Synthesis Of 1H-Indazoles Through Iodobenzene- Catalyzed C–H Amination Under Mild And. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
R Discovery. (n.d.). The Use of Palladium Compounds in Organic Synthesis. Retrieved from [Link]
ResearchGate. (2016, November 21). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Retrieved from [Link]
Johnson Matthey Technology Review. (2023, July 15). On the Sustainability of Palladium in Organic Synthesis: A Perspective. Retrieved from [Link]
National Institutes of Health. (n.d.). Nitrous acid, sodium salt: Human health tier II assessment. Retrieved from [Link]
Quora. (2021, December 29). What is the reaction of sodium and hydrochloric acid not advisable? Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Retrieved from [Link]
Google Patents. (n.d.). WO2017186693A1 - Synthesis of indazoles.
Chem-Station Int. Ed. (2026, January 28). Organolithium Reagents. Retrieved from [Link]
Pharmaguideline. (n.d.). SOP for Storage and Use of Reagents & Chemicals. Retrieved from [Link]
International Council for Harmonisation. (n.d.). Stability testing of new drug substances and products Q1A(R2). Retrieved from [Link]
ResearchGate. (2017, October 12). STABILITY STUDIES IN DRUG DEVELOPMENT PROCESS. Retrieved from [Link]
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: p-nitroaniline. Retrieved from [Link]
Quora. (2018, October 25). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Retrieved from [Link]
ACS Publications. (2024, September 11). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. Retrieved from [Link]
ACS Publications. (2022, November 21). Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Organic & Inorganic Au. Retrieved from [Link]
ACS Publications. (2014, July 24). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development. Retrieved from [Link]
Semantic Scholar. (n.d.). On the Sustainability of Palladium in Organic Synthesis: A Perspective. Retrieved from [Link]
University of California, Irvine. (2024, January 29). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]
Application Note: In Vitro Assay Preparation and Dosing Strategies for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists Application Focus: Intracellular Target Engagement, Immunomodulation, and Phenotypic Screening Introduction and Mechanist...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists
Application Focus: Intracellular Target Engagement, Immunomodulation, and Phenotypic Screening
Introduction and Mechanistic Rationale
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester (MW: 220.23 g/mol ) is a lipophilic, cell-permeable ester prodrug of the corresponding indazole-3-acetic acid. Indazole-3-carboxylic and acetic acid derivatives are well-documented modulators of inflammatory signaling, specifically acting as selective inhibitors of Monocyte Chemotactic Protein-1 (MCP-1/CCL2) synthesis via the selective downregulation of the NF-κB pathway .
The Prodrug Advantage (Causality of Design):
The free carboxylic acid moiety of the active pharmacophore is predominantly ionized at physiological pH (7.4), which thermodynamically restricts passive diffusion across the hydrophobic lipid bilayer of target cells (e.g., macrophages). By masking the carboxylate as a methyl ester, the compound's partition coefficient (LogP) is artificially increased, facilitating rapid intracellular accumulation. Once inside the cytoplasm, ubiquitous non-specific carboxylesterases hydrolyze the ester bond, liberating the active (5-Methoxy-1H-indazol-3-yl)acetic acid to engage its intracellular targets .
Experimental Workflow & Pathway Logic
To evaluate the anti-inflammatory efficacy of this compound, a lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage model is highly effective. LPS activates the TLR4 receptor, triggering NF-κB translocation and subsequent MCP-1 transcription. The indazole derivative specifically inhibits the p65/p50-driven MCP-1 promoter activation.
Figure 1: Intracellular prodrug activation and subsequent inhibition of MCP-1 synthesis.
Physicochemical Profiling and Stock Preparation
Handling Expertise: The methyl ester is susceptible to spontaneous hydrolysis if exposed to aqueous environments or atmospheric moisture over prolonged periods. Therefore, stock solutions must be prepared in anhydrous Dimethyl Sulfoxide (DMSO) and stored in single-use aliquots at -20°C to maintain structural integrity. Repeated freeze-thaw cycles will degrade the ester linkage, resulting in premature extracellular conversion to the acid and subsequent loss of cell permeability.
The following protocol establishes a self-validating system . It simultaneously measures target engagement (MCP-1 reduction) and cellular health (ATP quantification) to ensure the observed pharmacological effect is not an artifact of solvent toxicity or compound-induced necrosis.
Protocol A: Cell Seeding and Prodrug Dosing
Cell Preparation: Harvest RAW 264.7 macrophages at 70-80% confluency. Seed cells at a density of
5×104
cells/well in two parallel 96-well plates (Plate 1 for ELISA, Plate 2 for Viability) using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂.
Compound Dilution: Prepare a 1000× intermediate dilution series in 100% anhydrous DMSO. Dilute these intermediates 1:1000 into warmed, serum-free DMEM to create the final dosing solutions.
Causality Check: The final DMSO concentration must be strictly maintained at 0.1% (v/v) across all wells. Higher DMSO concentrations can independently trigger cellular stress responses, confounding the anti-inflammatory readout.
Pre-incubation (Critical Step): Aspirate growth media and apply the dosing solutions to the cells. Incubate for 1 hour prior to LPS stimulation.
Causality Check: This 1-hour window is mandatory. It provides sufficient time for the lipophilic ester to diffuse across the cell membrane and for intracellular carboxylesterases to cleave the prodrug into the active indazole-3-acetic acid.
Stimulation: Spike wells with LPS (final concentration: 100 ng/mL).
Incubation: Incubate both plates for 24 hours at 37°C.
Protocol B: Functional Readout and Self-Validation
Supernatant Harvest (Plate 1): After 24 hours, carefully collect 50 µL of the supernatant from Plate 1. Centrifuge at 1,000 × g for 5 minutes to remove debris.
MCP-1 Quantification: Analyze the cleared supernatant using a standard mouse MCP-1/CCL2 ELISA kit according to the manufacturer's instructions.
Cytotoxicity Check (Plate 2): To Plate 2, add an equal volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent. Shake for 2 minutes and incubate at room temperature for 10 minutes. Read luminescence.
Self-Validation: If cell viability in any dosed well drops below 85% relative to the vehicle control, the corresponding MCP-1 reduction must be discarded as a false positive driven by cytotoxicity rather than specific NF-κB inhibition.
Data Presentation: Expected Pharmacological Profile
When executed correctly, the assay should yield a dose-dependent decrease in MCP-1 secretion while maintaining stable relative luminescence units (RLU) in the viability plate.
Table 2: Representative Dose-Response and Viability Metrics
Treatment Group
Compound Concentration (µM)
MCP-1 Secretion (pg/mL)
Cell Viability (% of Vehicle)
Interpretation
Negative Control
0 (No LPS)
< 15
100%
Basal state
Positive Control
0 (LPS + 0.1% DMSO)
1,850 ± 120
100%
Maximum inflammatory response
Dose 1
1.0 µM
1,600 ± 95
99%
Minimal target engagement
Dose 2
10.0 µM
850 ± 70
98%
~IC₅₀ achieved
Dose 3
50.0 µM
210 ± 30
95%
Near-complete inhibition
Dose 4
100.0 µM
45 ± 15
62%
Data Invalid: Cytotoxicity observed
References
Shen, Z., Kuang, S., Zhang, M., et al. "Inhibition of CCL2 by bindarit alleviates diabetes-associated periodontitis by suppressing inflammatory monocyte infiltration and altering macrophage properties." Cellular & Molecular Immunology, 18, 2224–2235 (2021).[Link][1][2]
Cioffi, C. L., et al. "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4 in the Mouse Model of Hepatic Steatosis." Journal of Medicinal Chemistry, 62(11), 5470–5500 (2019).[Link][3]
Troubleshooting low reaction yields in (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester synthesis
Technical Support Center: Synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester Welcome to the technical support center for the synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester. This guide is...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Welcome to the technical support center for the synthesis of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, we dissect potential issues in a question-and-answer format, providing field-proven insights, detailed protocols, and data to optimize your experimental outcomes.
The synthesis of this indazole derivative typically proceeds through a multi-step sequence. A common and effective route involves the formation of a key aldehyde intermediate, followed by a Horner-Wadsworth-Emmons (HWE) reaction to build the carbon backbone, and a final reduction to yield the saturated ester. This guide is structured to troubleshoot issues at each critical stage of this pathway.
Overall Synthetic Workflow
Below is a typical workflow for the synthesis of the target molecule. Each major transformation presents unique challenges that will be addressed in this guide.
Optimization
Optimizing crystallization parameters to improve the purity of CAS 1303968-39-9
Welcome to the technical support center for the purification and crystallization of CAS 1303968-39-9. Because this molecule features an indazole core functionalized with methoxy and ester moieties, it presents unique sol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification and crystallization of CAS 1303968-39-9. Because this molecule features an indazole core functionalized with methoxy and ester moieties, it presents unique solid-state challenges. Indazoles are highly susceptible to tautomeric polymorphism, complex hydrogen-bonding networks, and a tendency to "oil out" during uncontrolled cooling. This guide provides field-proven, self-validating methodologies to achieve >99.5% purity and optimal crystal size distribution (CSD).
Section 1: Troubleshooting Guides & FAQs
Q1: My cooling crystallization of CAS 1303968-39-9 frequently "oils out" (liquid-liquid phase separation) instead of forming distinct crystals. How do I prevent this?Causality & Solution: Oiling out occurs when the cooling rate is too aggressive, forcing the system past the metastable zone and into the spinodal decomposition region. Because CAS 1303968-39-9 has a high kinetic barrier to primary nucleation, rapid cooling causes the supersaturation generation rate to exceed the nucleation rate. Consequently, the solute separates as an impurity-rich liquid phase rather than a pure solid (1)[1].
Resolution: You must decouple supersaturation generation from primary nucleation. Reheat the mixture until the oil redissolves. Implement a slower cooling rate and introduce seed crystals (1-2% w/w) just below the saturation temperature. Seeding provides a low-energy surface for crystal growth, keeping the system safely within the metastable zone (2)[2].
Q2: XRPD and NMR analysis show inconsistent polymorphic forms and lower purity across batches. Why is this happening?Causality & Solution: Indazole derivatives are highly susceptible to tautomeric polymorphism, meaning the compound can crystallize in different forms depending on the position of the labile proton (1H vs. 2H tautomers) (3)[3]. The 1H-tautomer is generally more thermodynamically stable. However, highly polar solvents or cryogenic isolation temperatures can kinetically trap the 2H-tautomer or a mixture of both, leading to crystal lattice defects that entrap mother liquor impurities (4)[4].
Resolution: Shift your solvent system to a less polar binary mixture (e.g., Toluene/Heptane) which favors the desired tautomer. Maintain a warmer isolation temperature (e.g., 5–10 °C instead of sub-zero) to thermodynamically select the stable 1H-polymorph.
Q3: The isolated powder is extremely fine, leading to poor filtration times and high residual solvent. How can I increase the crystal size and improve purity?Causality & Solution: Excessive fines are the direct result of uncontrolled secondary nucleation (5)[5]. High agitation speeds cause crystal attrition, and linear cooling profiles generate excess supersaturation at lower temperatures, triggering a burst of new, small nuclei rather than growing existing crystals.
Resolution: Optimize the hydrodynamic conditions by reducing the impeller speed. Employ a non-linear (cubic) cooling profile where cooling is very slow initially to consume supersaturation via growth, and accelerates only after sufficient crystal surface area has developed (2)[2].
Self-Validation Mechanism: The use of an in-line Focused Beam Reflectance Measurement (FBRM) probe validates dissolution (chord counts drop to zero) and the precise onset of primary nucleation. Post-isolation HPLC and X-Ray Powder Diffraction (XRPD) validate chemical purity and polymorphic form, ensuring the process outcome is measurable and reproducible.
Dissolution: Suspend 10.0 g of crude CAS 1303968-39-9 in 50 mL of Toluene in a jacketed crystallizer equipped with an overhead stirrer (250 rpm). Heat to 75 °C until complete dissolution is confirmed by FBRM or visual clarity (transmittance > 98%).
Clarification: Perform a hot filtration through a 0.45 µm PTFE filter to remove insoluble impurities and foreign particles that could act as uninvited nucleation sites.
MSZW Mapping: Cool the solution at 0.5 °C/min to determine the primary nucleation temperature (
Tnuc
). Reheat slowly to find the saturation temperature (
Tsat
). The difference (
Tsat−Tnuc
) defines your working Metastable Zone Width.
Seeding: Cool the clear solution to
Tsat−2
°C (well within the metastable zone). Add 0.1 g (1% w/w) of high-purity, milled seed crystals of the desired 1H-polymorph.
Isothermal Hold: Age the slurry at this temperature for 2 hours. This allows desupersaturation and uniform seed growth, preventing a secondary nucleation spike.
Controlled Cooling: Apply a cubic cooling curve down to 5 °C over 8 hours.
Isolation: Filter the slurry via a Buchner funnel. Wash the cake with 10 mL of pre-chilled Heptane to displace the mother liquor. Dry under vacuum at 40 °C to constant weight.
Self-Validation Mechanism: The cloud point (turbidity) visually and photometrically validates the saturation limit. Mother liquor concentration monitoring via in-line ATR-FTIR ensures that desupersaturation is complete before final filtration, validating the maximum theoretical yield.
Primary Dissolution: Dissolve the crude compound in a minimal volume of hot Ethyl Acetate (Good Solvent) at 55 °C.
Anti-Solvent Titration: Slowly dose in Heptane (Anti-solvent) at a controlled rate of 1 mL/min at 55 °C until the solution becomes slightly cloudy (reaching the solubility limit), then immediately stop the addition.
Seeding & Aging: Add 1% w/w seed crystals and hold isothermally for 1 hour to establish the crystal lattice foundation.
Simultaneous Cooling/Dosing: Resume anti-solvent addition over 4 hours while simultaneously applying a linear cooling ramp to 10 °C.
Filtration: Isolate the crystals, wash with cold Heptane, and dry.
Section 3: Quantitative Data & Parameter Optimization
Table 1: Impact of Cooling Rate and Seeding on CAS 1303968-39-9 Crystallization
Technical Support Center: HPLC Troubleshooting for 5-Methoxy Indazole Derivatives
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-methoxy indazole derivatives.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-methoxy indazole derivatives. These compounds—crucial intermediates in pharmaceutical synthesis—often present two persistent hurdles: co-elution of positional isomers (e.g., 4-methoxy vs. 5-methoxy vs. 6-methoxy indazoles) and baseline noise that obscures low-level impurities.
Because indazoles possess a unique amphoteric core (capable of both hydrogen-bond donation and acceptance) and an electron-rich aromatic system, standard C18 methods frequently fail to provide adequate selectivity. Furthermore, the high UV absorbance required to detect these derivatives at low concentrations makes the assay highly susceptible to baseline disturbances.
This guide provides field-proven, self-validating protocols to systematically diagnose and resolve these issues.
Core Diagnostic Workflow
Figure 1: Diagnostic decision tree for resolving indazole HPLC anomalies.
Part 1: Resolving Co-Elution of Indazole Isomers
The Causality of Co-Elution:
Co-elution in 5-methoxy indazole synthesis typically involves positional isomers. Because the methoxy group's position only subtly alters the molecule's overall hydrophobicity, standard alkyl-bonded phases (like C18) struggle to differentiate them. Chromatographic resolution (
Rs
) depends on three factors: efficiency (
N
), retention (
k
), and selectivity (
α
). For structural isomers, manipulating selectivity (
α
) by changing the stationary phase chemistry is exponentially more effective than simply increasing column length[1]. Biphenyl and Pentafluorophenyl (PFP) phases offer orthogonal selectivity by engaging in
π−π
and dipole-dipole interactions with the electron-rich indazole ring[2].
This protocol is a self-validating system: if Step 2 does not yield a mathematical improvement in the separation factor (
α
), the system automatically dictates a shift to Step 3.
System Suitability Verification:
Action: Inject a neutral marker (e.g., uracil) to determine the void volume (
t0
) and verify column efficiency (
N>10,000
plates).
Rationale: Ensures that peak broadening is not due to extra-column volume or a degraded column bed.
Mobile Phase pH Optimization:
Action: Buffer the aqueous mobile phase to pH 3.0 using 10 mM ammonium formate adjusted with formic acid.
Rationale: Indazoles can interact with residual silanols on the silica support, causing peak tailing. A low pH suppresses silanol ionization, sharpening peaks and artificially improving resolution by reducing peak width.
Stationary Phase Screening (The Critical Step):
Action: If
Rs<1.5
on a C18, switch to a Biphenyl or PFP column (e.g., 2.6 µm solid-core particle).
Rationale: Biphenyl phases exploit the polarizability of the methoxy-substituted aromatic ring, offering rigid shape selectivity that physically separates positional isomers[2].
Gradient Flattening:
Action: Identify the elution percentage of organic solvent (e.g., 40% Acetonitrile). Adjust the gradient to hold isocratically at 38% for 5 minutes around the elution window.
Rationale: Decreasing the gradient slope specifically at the point of elution maximizes the time the isomers spend partitioning, directly increasing
Rs
.
Quantitative Data: Stationary Phase Comparison
Data summarizes the expected performance for 5-methoxy indazole vs. 6-methoxy indazole separation.
Stationary Phase
Primary Interaction Mechanism
Retention Time (min)
Peak Tailing (
Tf
)
Resolution (
Rs
)
Standard C18
Hydrophobic (Dispersive)
6.2
1.4
0.8 (Co-elution)
PFP (Fluorinated)
Dipole-Dipole, Hydrogen Bonding
7.5
1.1
1.8 (Baseline)
Biphenyl
π−π
, Shape Selectivity
8.1
1.0
2.4 (Optimal)
Part 2: Eradicating Baseline Noise and Drift
The Causality of Baseline Noise:
Baseline noise obscures low-level impurities, destroying the Limit of Quantitation (LOQ). In UV/Vis and PDA detectors, noise is typically optical (dirty flow cell, failing lamp) or chemical (contaminated solvents, outgassing). For instance, older bottles of Trifluoroacetic acid (TFA) degrade and absorb UV light strongly, causing massive baseline drift during gradient runs[3]. Furthermore, dissolved air outgassing in the detector flow cell creates micro-bubbles that scatter light, appearing as sharp, erratic spikes[4].
This protocol isolates variables sequentially to identify the root cause without introducing new artifacts.
Isolate the Detector (Optical vs. Hydraulic Check):
Action: Turn off the pump flow. Monitor the baseline for 10 minutes.
Rationale: If the noise persists with zero flow, the issue is electronic or optical (e.g., failing UV lamp or dirty flow cell windows). If the noise stops, the issue is hydraulic (pump or solvent)[5].
Flow Cell Decontamination:
Action: Flush the detector flow cell directly (bypassing the column) with 100% Methanol, followed by 1N HNO3 (never HCl), and flush again with high-purity water.
Rationale: Removes organic buildup and precipitated buffer salts that scatter UV light[6].
Solvent and Degasser Audit:
Action: Discard old mobile phases. Prepare fresh aqueous buffers using LC-MS grade water. Ensure the in-line vacuum degasser is functioning.
Rationale: High baseline noise in gradient elution is almost always tied to water contamination or dissolved oxygen. A functioning degasser prevents pump pulsations and outgassing in the flow cell[7].
Check Valve Maintenance:
Action: If the baseline shows rhythmic pulsations matching the pump stroke, replace the pump check valves (preferably with ceramic valves if using TFA).
Rationale: Malfunctioning check valves cause micro-fluctuations in flow rate, which the detector registers as baseline noise[3].
Part 3: Frequently Asked Questions (FAQs)
Q: I am seeing a "ghost peak" that perfectly co-elutes with my 5-methoxy indazole only during gradient runs. How do I fix this?A: Ghost peaks in gradient runs usually originate from the aqueous mobile phase (A-line). To validate this, run a "zero-volume injection" (injecting nothing but running the gradient). If the peak appears, it is a solvent impurity concentrating on the column head during the aqueous hold and eluting as the organic concentration rises. Switch to higher-purity water and thoroughly clean your solvent reservoir bottles.
Q: Why does my baseline drift upward significantly when observing at 210 nm, but remains flat at 254 nm?A: This is a classic symptom of mobile phase absorbance, most commonly associated with TFA or Methanol. Methanol absorbs UV light up to 205-210 nm[4]. As the gradient increases the proportion of Methanol or TFA, the background absorbance rises, causing an upward drift. To resolve this, switch your organic modifier to Acetonitrile (which has a lower UV cutoff of 190 nm) or use a reference wavelength on your Diode Array Detector (DAD) to subtract the background drift[5].
Q: My 5-methoxy indazole peak is severely tailing, which is causing it to bleed into the next peak. Is this a co-elution issue?A: No, this is a secondary interaction issue mimicking co-elution. The basic nitrogen on the indazole ring is interacting with acidic silanol groups on the silica stationary phase. You must either lower the pH of your mobile phase (e.g., pH 2.5) to fully protonate the silanols (rendering them neutral), or switch to an end-capped or polar-embedded stationary phase designed to shield basic analytes from silanol interactions[5].
References
Phenomenex. "HPLC Troubleshooting Mini Guide - Baseline Issues." phenomenex.com.
The Overbrook Group. "HPLC Repair Services: Common Causes of Baseline Noise." theoverbrookgroup.com.
Separation Science. "Why Your HPLC Baseline Drifts—And How to Stop It." sepscience.com.
Thermo Fisher Scientific. "Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection." thermofisher.com.
Technical Support Center: Troubleshooting the Esterification of 5-Methoxy-1H-indazole-3-acetic Acid
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that indazole-3-acetic acid derivatives are highly valuable scaffolds, frequently utilized as aldose...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that indazole-3-acetic acid derivatives are highly valuable scaffolds, frequently utilized as aldose reductase inhibitors and in the development of 5-HT receptor agonists[1][2].
However, functionalizing these molecules presents a classic chemoselectivity challenge. This guide is designed by our Senior Application Scientists to help you troubleshoot side reactions during the esterification of 5-methoxy-1H-indazole-3-acetic acid , providing field-proven, self-validating protocols to ensure high-yield, chemoselective transformations.
Part 1: Mechanistic Insights & FAQs
Q1: Why am I seeing a complex mixture of byproducts during standard base-mediated esterification?
The Causality: The indazole ring exhibits annular tautomerism (1H and 2H forms) and contains two highly nucleophilic nitrogen atoms (N1 and N2)[3]. When you attempt a standard base-mediated esterification (e.g., using
K2CO3
and an alkyl halide like methyl iodide in DMF), the base deprotonates the carboxylic acid, but the ambient basicity also allows the indazole nitrogens to act as competing nucleophiles. This inevitably leads to a mixture of the desired ester, N1-alkylated ester, and N2-alkylated ester[3][4]. Generally, N1-alkylation is thermodynamically favored, while N2-alkylation is kinetically favored under certain conditions[4].
Q2: How does the 5-methoxy group influence this reactivity?
The Causality: The 5-methoxy group is a strong electron-donating group (EDG) via resonance. It pushes electron density into the fused benzene ring, which delocalizes into the pyrazole ring of the indazole core. This electronic enrichment significantly increases the nucleophilicity of the N1 and N2 atoms compared to an unsubstituted or electron-deficient indazole (e.g., 5-nitroindazole). Consequently, the risk of N-alkylation or N-acylation side reactions is severely exacerbated, rendering traditional basic esterification methods practically useless without prior N-protection.
Q3: How can I achieve chemoselective esterification without adding protection/deprotection steps?
The Solution: You must exploit the differing pKa values and electronic properties of the functional groups. We recommend two primary strategies:
Protonation-Protection (Fischer Esterification): Using strong acidic conditions protonates the indazole nitrogens (rendering them non-nucleophilic) while simultaneously activating the carboxylic acid for nucleophilic attack by the alcohol.
Highly Selective Reagents (TMS-Diazomethane or Imidazole Carbamates): Using reagents that possess an overwhelming kinetic preference for carboxylic acids over heterocyclic amines[5].
Part 2: Quantitative Data & Method Comparison
To assist in your experimental design, the following table summarizes the expected outcomes of various esterification strategies applied to 5-methoxy-1H-indazole-3-acetic acid.
Esterification Method
Reagents & Conditions
Primary Target
N-Alkylation Risk
Typical Yield
Base-Mediated
K2CO3
, MeI, DMF, 25 °C
Methyl Ester
Critical (Mixture formed)
30 - 45%
Fischer (Acidic)
MeOH, conc.
H2SO4
, Reflux
Methyl Ester
Very Low
> 90%
TMS-Diazomethane
TMS-CHN₂, PhMe/MeOH, 0 °C
Methyl Ester
Very Low
> 95%
Garegg-Samuelsson
Phosphine,
I2
, Imidazole, DCM
Alkyl Ester
Low
80 - 85%
Imidazole Carbamate
MImC, DMF, Heat
Methyl Ester
Low
80 - 90%
Data synthesized from established indazole functionalization literature and chemoselective esterification methodologies[4][5][6].
Part 3: Recommended Experimental Protocols
The following protocols are designed as self-validating systems. Built-in visual cues and specific quenching steps ensure that the reaction remains under your control, preventing the formation of side products.
Suspension: Suspend the starting material in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.
Acidification: Slowly add concentrated
H2SO4
dropwise at room temperature. Self-Validation: The suspension will typically clear into a homogeneous solution as the indazole ring is protonated and becomes highly soluble in methanol.
Reflux: Attach a reflux condenser and heat the reaction to 65 °C for 4–6 hours. Monitor the disappearance of the starting material via TLC (Eluent: DCM/MeOH 9:1 with 1% AcOH).
Cooling & Quenching (Critical Step): Cool the reaction to 0 °C in an ice bath. Carefully neutralize the mixture by adding saturated aqueous
NaHCO3
dropwise until the pH reaches 7.5–8.0. Self-Validation: Effervescence (
CO2
gas) will cease when neutralization is complete. Do not exceed pH 8.5, as the newly formed ester is susceptible to base-catalyzed hydrolysis.
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure to yield the pure methyl ester.
Protocol B: Mild Esterification using TMS-Diazomethane
Mechanism: TMS-diazomethane reacts with methanol to generate diazomethane in situ, which rapidly and exclusively methylates the acidic carboxylic acid proton, leaving the indazole NH untouched.
TMS-Diazomethane (2.0 M in hexanes, 1.2 eq, 6.0 mmol)
Step-by-Step Methodology:
Solvation: Dissolve the starting material in the Toluene/MeOH mixture and cool to 0 °C. Note: Methanol is strictly required as a co-solvent to activate the TMS-diazomethane.
Reagent Addition: Add the TMS-diazomethane solution dropwise over 10 minutes.
Monitoring: Stir the reaction at 0 °C for 30 minutes. Self-Validation: The reaction is complete when a faint, persistent yellow color remains in the solution, indicating a slight excess of unreacted diazo species.
Quenching: Add glacial acetic acid dropwise (typically 2-3 drops) until the yellow color completely dissipates. This safely destroys the excess TMS-diazomethane.
Isolation: Concentrate the mixture under reduced pressure. The resulting product is typically >95% pure and requires no chromatographic purification.
Part 4: Reaction Pathway Visualization
The following diagram maps the logical flow of the reaction pathways, illustrating why basic conditions fail and why our recommended protocols succeed.
Mechanistic pathways for the esterification of 5-methoxy-1H-indazole-3-acetic acid.
References
Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. Organic Chemistry Portal / Organic Letters. Available at:[Link]
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. National Institutes of Health (PMC). Available at:[Link]
Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at:[Link]
US10647726B2 - Aldose reductase inhibitors and methods of use thereof.Google Patents.
Deyi Zhang's research works (Impact of Cross-Coupling Reactions in Drug Discovery and Development). ResearchGate. Available at: [Link]
Optimizing LC-MS mobile phase gradients for detecting indazole-3-acetic acid methyl esters
Welcome to the technical support center for the analysis of indazole-3-acetic acid methyl esters via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical chemists, and drug...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the analysis of indazole-3-acetic acid methyl esters via Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, analytical chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Our approach moves beyond simple procedural lists to explain the fundamental principles behind each recommendation, empowering you to make informed decisions and build robust, reliable analytical methods.
Section 1: Foundational Concepts & Initial Method Development
This section addresses the most common starting questions, providing a solid foundation for developing a successful LC-MS method for indazole-3-acetic acid methyl esters.
Q1: What are the key chemical properties of indazole-3-acetic acid methyl esters that I should consider for LC-MS method development?
A1: Understanding the analyte's structure is the cornerstone of effective method development. Indazole-3-acetic acid methyl esters are moderately polar small molecules. Key features influencing their chromatographic behavior and mass spectrometric detection include:
The Indazole Ring: This bicyclic aromatic structure contains two nitrogen atoms. These nitrogens are basic and can be protonated, making the molecule's charge state highly dependent on the mobile phase pH.[1] This is the most critical handle for manipulating retention and ionization.
The Methyl Ester Group: This group adds some hydrophobicity. However, it can be susceptible to hydrolysis under harsh acidic or basic conditions, especially over extended periods in the mobile phase reservoir.
Overall Polarity: The combination of the aromatic system and the ester group results in a compound that is well-suited for Reversed-Phase (RP) chromatography.[2][3]
Q2: I'm starting from scratch. What is a good universal starting gradient and mobile phase for my C18 column?
A2: A generic gradient is an excellent starting point for method development.[3] For a standard C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm), the following conditions provide a robust initial screen to determine the approximate elution profile of your analyte.
The goal of this initial run is not perfect separation but to quickly determine where the analyte elutes, which informs further optimization.[4][5]
Table 1: Recommended Starting Gradient Conditions
Time (min)
Flow Rate (mL/min)
%A (Water + 0.1% Formic Acid)
%B (Acetonitrile + 0.1% Formic Acid)
Curve
0.0
0.4
95
5
6
1.0
0.4
95
5
6
8.0
0.4
5
95
6
10.0
0.4
5
95
6
10.1
0.4
95
5
6
12.0
0.4
95
5
6
Causality:
0.1% Formic Acid: This acidic modifier is crucial for two reasons. First, it lowers the mobile phase pH (to approx. 2.7), which protonates the indazole nitrogens. This ion suppression reduces peak tailing caused by secondary interactions with residual silanols on the silica-based column.[6][7] Second, a proton-rich environment promotes the formation of the [M+H]⁺ ion, which is typically the most stable and abundant ion for this class of compounds in positive electrospray ionization (ESI+).[8]
Acetonitrile (ACN): ACN is chosen over methanol as the organic modifier due to its lower viscosity (resulting in lower backpressure) and its frequent ability to provide sharper peaks for many compounds.[2]
The Gradient Profile: The initial hold at 5% B allows for analyte focusing at the head of the column. The long, linear ramp from 5% to 95% B ensures that compounds with a wide range of polarities will elute. The high-organic wash at 95% B cleans late-eluting contaminants from the column, and the final re-equilibration step ensures reproducibility between injections.[5]
Section 2: Troubleshooting Common Chromatographic Issues
This section provides a question-and-answer guide to diagnosing and resolving the most frequent problems related to peak quality and retention.
Q3: My analyte peak is tailing significantly. What are the likely causes and how do I fix it?
A3: Peak tailing is typically a sign of undesirable secondary chemical interactions between your analyte and the stationary phase, or physical issues within the system.[9][10]
Primary Cause: Secondary Silanol Interactions
The most common cause for basic compounds like indazoles is interaction with acidic, deprotonated silanol groups (Si-O⁻) on the surface of the silica stationary phase. This creates a secondary, ion-exchange-like retention mechanism that slows a portion of the analyte molecules, causing the peak to tail.
Solutions:
Ensure Proper Mobile Phase Acidity: The first and most effective solution is to ensure your mobile phase pH is at least 2 units below the pKa of your analyte.[1][7] Using 0.1% formic acid is usually sufficient to protonate the indazole nitrogen, giving it a positive charge (Ind-H⁺). This prevents it from interacting with the negatively charged silanols.
Check Additive Concentration: If you are using an additive, ensure it is present in both mobile phase A and B to maintain a consistent pH throughout the gradient. Inconsistent pH can cause peak shape to change during elution.[11]
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[9] To test this, dilute your sample 10-fold and re-inject. If the peak shape improves, you were overloading the column.
Physical Column Issues: A buildup of particulates on the inlet frit or a void at the head of the column can create alternative flow paths, leading to tailing for all peaks in the chromatogram.[10] If all peaks are tailing, consider flushing the column or replacing the guard column.
Q4: My peak is fronting. What does this mean?
A4: Peak fronting is less common than tailing and is often related to column overload or a mismatch between the sample solvent and the mobile phase.[9][11]
Solutions:
Reduce Injection Volume/Concentration: This is the most common cause of fronting.[9] Systematically reduce the injection volume (e.g., from 5 µL to 2 µL to 1 µL) or dilute the sample. If the fronting diminishes, the issue is overload.
Match Sample Solvent to Initial Mobile Phase: The sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions (e.g., 95% Water / 5% ACN).[11] Dissolving your sample in a high percentage of organic solvent (like 100% ACN) causes the sample to immediately travel down the column upon injection instead of binding in a tight band at the top, leading to a fronting or split peak.
Workflow for Diagnosing Poor Peak Shape
Caption: Troubleshooting workflow for poor peak shape.
Q5: My retention times are drifting between injections. What's causing this instability?
A5: Retention time stability is critical for reliable quantification. Drifting retention times usually point to an unequilibrated column or changes in the mobile phase.[12]
Solutions:
Inadequate Column Equilibration: This is the most common cause. The column must return to the initial mobile phase conditions before the next injection. A common rule of thumb is to allow at least 10 column volumes of the starting mobile phase to pass through the column for re-equilibration. For a 100 x 2.1 mm column, the internal volume is ~0.35 mL. At 0.4 mL/min, you need at least (10 * 0.35 mL) / 0.4 mL/min = 8.75 minutes. However, this is a bare minimum, and complex gradients may require longer. Your starting gradient has a 1.9-minute equilibration, which may be insufficient. Try extending the post-run equilibration time.
Mobile Phase Composition Change: Mobile phases can change over time.[13] The more volatile component (acetonitrile) can evaporate, increasing the aqueous content and thus increasing retention times. Always use bottle caps that minimize evaporation.[14] Additionally, do not "top off" mobile phase bottles, as this can concentrate less volatile impurities over time.[15][16] Prepare fresh mobile phases regularly (aqueous phases weekly, at minimum).[14][15]
Column Temperature Fluctuations: If you are not using a column oven, changes in ambient lab temperature can cause retention times to shift.[12] Using a thermostatically controlled column compartment set to a temperature slightly above ambient (e.g., 30-40 °C) provides much better stability.[2]
Section 3: Troubleshooting Mass Spectrometry & Sensitivity Issues
This section focuses on challenges related to detecting the analyte with the mass spectrometer.
Q6: I have low sensitivity or no signal for my analyte. What should I check first?
A6: Low sensitivity can stem from either the LC or the MS system. A systematic check is the best approach.[12][17][18]
Systematic Checks:
Confirm Analyte Elution: First, ensure the compound is actually eluting from the column and reaching the MS. If you have a UV detector in-line, do you see a peak there? If not, the issue is chromatographic (e.g., the compound is irreversibly stuck to the column).
Check MS Parameters: Verify that the correct m/z value for the [M+H]⁺ ion of your indazole-3-acetic acid methyl ester is being monitored in your acquisition method.[19]
Ion Source Check: Is the ESI source functioning correctly? Check for a stable spray.[20] Look at the total ion chromatogram (TIC); if you see signals for the mobile phase background but not your analyte, the issue is likely related to poor ionization of your specific compound.
Mobile Phase Compatibility: The mobile phase must be conducive to ESI. As discussed, 0.1% formic acid is excellent for promoting [M+H]⁺ formation. If you are using a different additive, ensure it is volatile (e.g., ammonium formate, ammonium acetate) and does not suppress ionization.[21][22] Non-volatile buffers like phosphates or sulfates will quickly contaminate the ion source and kill the signal.[22]
Q7: I see multiple peaks in my mass spectrum for a single chromatographic peak. What are these, and how can I simplify the spectrum?
A7: It is very common in ESI to see multiple related ions, primarily adducts, for a single analyte.[23] An adduct is formed when the analyte molecule associates with another ion present in the mobile phase or from the system.
Common Adducts for Indazole-3-Acetic Acid Methyl Esters (Positive ESI):
Promote the Protonated Ion: The best strategy is to make the [M+H]⁺ ion the most favorable species. Using a strong acid like formic acid provides an abundant source of protons (H⁺), which will outcompete sodium (Na⁺) and potassium (K⁺) ions for adduct formation.
Use High-Purity Solvents: Use LC-MS grade solvents and additives to minimize sources of Na⁺ and K⁺.[13][14][16]
Avoid Sodium-Containing Buffers: Do not use buffers like sodium acetate if you want to avoid sodium adducts. If you need to work at a specific pH, use a volatile buffer system like ammonium formate or ammonium acetate.[21]
Leverage Ammonium Adducts: Sometimes, the [M+NH₄]⁺ adduct is very stable and can be used for quantification if it is more intense and reproducible than the [M+H]⁺ ion. This can be achieved by using ammonium formate as the mobile phase modifier instead of formic acid.[8]
The Role of Mobile Phase pH in Analyte Retention & Ionization
Caption: Effect of mobile phase pH on analyte properties. (Note: Images are placeholders for chemical structures.)
Section 4: Advanced Troubleshooting: Ghost Peaks
Ghost peaks are one of the most challenging issues in high-sensitivity LC-MS analysis. They are peaks that appear in blank injections and can interfere with the quantification of your target analyte.[25][26][27][28]
Q8: I see peaks in my blank runs. How do I find and eliminate the source of these "ghost peaks"?
A8: A systematic diagnostic process is required to identify the source of ghost peaks.[29] The primary sources are the mobile phase, the LC system (carryover), or the sample preparation itself.[25][26]
Protocol: Systematic Isolation of Ghost Peak Source
Step 1: Mobile Phase Check
Action: Prepare fresh mobile phases (both A and B) using the highest quality LC-MS grade solvents and additives from a new, unopened bottle.[13][14][15] Use meticulously clean glassware that has been rinsed with the final solvent.[16]
Test: Run a blank gradient injection (injecting no sample).
Diagnosis: If the ghost peaks disappear, the source was your old mobile phase or contaminated glassware.[26][29]
Step 2: System Contamination (Carryover) Check
Action: If the ghost peaks persist with fresh mobile phase, the source is likely carryover from a previous injection somewhere in the system.
Test: Replace the injection solvent in your autosampler with fresh LC-MS grade solvent. Perform several consecutive blank injections.
Diagnosis: If the intensity of the ghost peaks decreases with each injection, you have a carryover problem.[25] The most common sources are the autosampler needle, injection valve, or sample loop. Enhance your needle wash procedure (use a strong solvent like isopropanol) and increase the wash volume.
Step 3: Column Contamination Check
Action: If the peaks remain and are not decreasing, they may be contaminants that have accumulated on your guard or analytical column.[25][26]
Test: Remove the column and replace it with a zero-dead-volume union. Run a blank gradient.
Diagnosis: If the ghost peaks disappear, they were eluting from the column. If they remain, the contamination is in the system before the column (e.g., pumps, mixer). To clean the column, follow the manufacturer's recommended flushing procedure, which typically involves flushing with progressively stronger, immiscible solvents.
References
Phenomenex. (2022, November 2). Mobile Phase Prep: Key Tips & Tricks.
Shimadzu. (2023, December 9). Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide.
Shimadzu UK Limited. (2024, February 13). (LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures.
SCIEX. (2026, March 11).
Waters. (n.d.). How to prepare and install mobile phases on an LC/MS system to minimize contamination - WKB96258.
Academic Strive. (2024, October 23). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques.
SeqGen Blog. (2023, April 11). Perform routine maintenance for mobile phases in the LCMS system.
Technology Networks. (2026, February 25). Common Mass Spectrometry Errors and Troubleshooting Tips.
Separation Science. (2024, July 4).
Phenomenex. (2025, July 2). How to Identify Ghost Peaks in U/HPLC.
LCGC International. (n.d.). Ghost Peak Investigation in a Reversed-Phase Gradient LC System.
Shimadzu. (2023, August 24). LC Troubleshooting tips V3.
BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds.
Waters. (n.d.).
Technology Networks. (2024, July 30).
McIlwain, S., et al. (2013).
Hopfgartner, G., et al. (n.d.). Accelerate method development using fast screening of mobile phases additives and solvents for optimum sensitivity in LC-MS.
Neue, U. D. (n.d.).
Bioanalysis Zone. (2025, October 1).
LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
European Pharmaceutical Review. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
YMC. (n.d.).
Biotage. (2023, January 24).
Restek. (2021, November 29).
Klont, F., et al. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. PMC.
Hawle, K. (2023, December 27).
Mandrioli, R., et al. (2023, May 23). Development and Validation of a New LC-MS/MS Bioanalytical Method for the Simultaneous Determination of Levodopa, Levodopa Methyl Ester, and Carbidopa in Human Plasma Samples. MDPI.
Johnson, C. H., et al. (n.d.).
Bell, D. S. (2022, September 1). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC.
Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.
Agilent. (n.d.).
LCGC International. (2024, June 5).
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428.
Jaspers, M., et al. (2023, April 13).
Shimadzu (Europe). (n.d.).
Shimadzu Scientific Instruments. (n.d.).
Sigma-Aldrich. (n.d.). How to Maximize Sensitivity in LC-MS.
Agilent Technologies. (n.d.). Improved LC/MS Methods for the Analysis of Anionic Analytes.
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry.
ResearchGate. (n.d.). HPLC-based quantification of indole-3-acetic acid in the primary root tip of maize.
Wang, Q., et al. (n.d.). Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
Odell, L. R., et al. (n.d.). Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. White Rose Research Online.
Addressing thermal degradation of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester in solution
Addressing Thermal Degradation of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professi...
Author: BenchChem Technical Support Team. Date: April 2026
Addressing Thermal Degradation of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester—a critical intermediate frequently utilized in the synthesis of bioactive molecules, including potent kinase inhibitors[1].
While the indazole heterocyclic core is highly robust, the methyl ester and the C3-acetic acid linkage are highly susceptible to degradation in solution under thermal stress. This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to ensure the integrity of your compound during experimental workflows.
Mechanistic Overview of Degradation
Understanding the causality behind the degradation is the first step in preventing it. The degradation of this compound is rarely a breakdown of the indazole ring itself, as thermal gravimetric analyses of indazole complexes demonstrate stability up to 300 °C[2]. Instead, thermal energy exacerbates vulnerabilities at the ester functional group.
When heated in solution, the compound primarily undergoes:
Hydrolysis : In the presence of trace water and heat, the methyl ester hydrolyzes to form the free acid, (5-Methoxy-1H-indazol-3-yl)-acetic acid. The basicity of the indazole nitrogens can locally alter the solution pH, auto-catalyzing this process.
Decarboxylation : Once the free acid is formed, prolonged heating can lead to the loss of CO₂, yielding 5-methoxy-3-methyl-1H-indazole.
Transesterification : In alcoholic solvents (e.g., ethanol), thermal stress drives the exchange of the methoxy group, altering the compound's identity[3].
Figure 1: Primary thermal degradation pathways of the indazole-3-acetic acid methyl ester.
Troubleshooting FAQs
Q1: Why is my compound degrading during reflux or heated dissolution when the literature suggests indazoles are thermally stable?A: The indazole core is indeed stable; studies on indazole derivatives show stability well above 250 °C[2]. However, the ester moiety is the weak link. Methyl esters are known to undergo thermal decomposition, hydrolysis, and isomerization depending on the solvent matrix[3]. When you apply heat to accelerate dissolution, you are providing the activation energy required for solvolysis. If your solvent is not strictly anhydrous, hydrolysis will occur rapidly.
Q2: I am observing a mass of[M+H]+ 207 in my LC-MS after leaving the stock solution at room temperature for a week. What happened?A: A mass of 207 m/z corresponds to the free acid, (5-Methoxy-1H-indazol-3-yl)-acetic acid. This indicates that your solvent contains trace moisture. Even at room temperature, the thermodynamic drive toward the free acid is significant if water is present. To prevent this, stock solutions must be prepared in anhydrous, aprotic solvents (like dry DMSO or Acetonitrile) and stored at -20 °C.
Q3: How does the choice of solvent impact the thermal stability of this ester?A: Solvents dictate the degradation trajectory. In protic solvents like methanol or ethanol, transesterification is the primary risk under thermal stress[3]. In polar aprotic solvents (DMSO, DMF), the compound is stable only if the solvent is completely anhydrous. The presence of even 0.5% water in DMSO at 80 °C will cause rapid hydrolysis.
Quantitative Thermal Stability Profile
To guide your experimental design, we have summarized the degradation kinetics of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester across various common laboratory conditions.
Solvent System
Temperature (°C)
Incubation Time (h)
% Intact Ester Remaining
Primary Degradant Observed
Methanol (Anhydrous)
25
24
> 99%
None
Methanol (Anhydrous)
65 (Reflux)
4
95%
Transesterification products
DMSO (with 0.5% H₂O)
80
4
72%
Free Acid (Hydrolysis)
Acetonitrile (Anhydrous)
80
24
> 98%
None
H₂O / MeCN (1:1, pH 2)
60
4
45%
Free Acid (Hydrolysis)
Table 1: Thermal stability matrix demonstrating the critical dependency on solvent anhydrousness and temperature.
To accurately determine the safe handling limits for your specific workflow, you must isolate thermal degradation from oxidative or post-sampling degradation. The following protocol is a self-validating system: it uses argon purging to eliminate oxidation and cold-quenching to freeze the kinetic state of the molecule prior to analysis.
Objective: Quantify the thermal degradation rate of the ester in your chosen assay solvent.
Step-by-Step Methodology:
Stock Preparation: Weigh exactly 10.0 mg of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester into a dry, oven-baked glass vial. Dissolve in 10.0 mL of the target solvent (e.g., anhydrous LC-MS grade Acetonitrile) to yield a 1 mg/mL stock solution.
Aliquoting & Purging: Distribute 1.0 mL aliquots into 2 mL amber HPLC vials. Gently purge the headspace of each vial with Argon gas for 10 seconds before tightly sealing with PTFE-lined caps. (Causality: Amber vials prevent photodegradation; Argon prevents N-oxidation of the indazole core).
Thermal Incubation: Place the sealed vials in a temperature-controlled thermomixer. Set distinct temperature cohorts (e.g., 25 °C, 50 °C, 80 °C).
Sampling & Cold Quenching: At designated time points (t = 0, 2, 4, and 24 hours), remove a 50 µL aliquot from the vial. Immediately inject this aliquot into 450 µL of a cold (4 °C) quenching solvent (50:50 H₂O:MeCN containing 0.1% Formic Acid). (Causality: The rapid temperature drop and acidic dilution immediately halt base-catalyzed hydrolysis and thermal kinetics, ensuring the LC-MS reading accurately reflects the state of the molecule at the exact time of sampling).
UPLC-MS/MS Analysis: Analyze the quenched samples using UPLC-MS/MS. Monitor the parent mass ([M+H]+ = 221.09 m/z) and the expected free acid degradant ([M+H]+ = 207.07 m/z).
Figure 2: Systematic workflow for profiling thermal degradation of indazole esters in solution.
Comparative Stability Analysis of Methyl vs. Ethyl Esters of 5-Methoxy-1H-indazole-3-acetic Acid
Executive Summary & Structural Rationale In the optimization of heterocyclic pharmacophores, 5-methoxy-1H-indazole-3-acetic acid serves as a critical scaffold for various anti-inflammatory, antispermatogenic, and aldose...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In the optimization of heterocyclic pharmacophores, 5-methoxy-1H-indazole-3-acetic acid serves as a critical scaffold for various anti-inflammatory, antispermatogenic, and aldose reductase inhibitory agents. To overcome the poor membrane permeability inherent to free carboxylic acids, esterification is a standard prodrug and intermediate-masking strategy.
However, selecting between a methyl and an ethyl ester is not a trivial structural tweak; it fundamentally alters the molecule's hydrolytic fate. As an application scientist, I have structured this guide to move beyond basic data reporting. Here, we will dissect the opposing mechanistic forces governing chemical versus enzymatic stability, provide representative quantitative benchmarks, and detail self-validating experimental protocols designed to rigorously quantify these differences.
Mechanistic Divergence: Chemical vs. Enzymatic Hydrolysis
The stability of methyl versus ethyl esters presents a fascinating dichotomy when transitioning from an in vitro chemical buffer to a complex biological matrix.
Chemical Stability: The Dominance of Sterics and Inductive Effects
In purely aqueous environments (e.g., simulated gastric fluid or basic formulation buffers), ethyl esters are chemically more stable than methyl esters . The ethyl group provides greater steric shielding to the carbonyl carbon, physically hindering the approach of nucleophiles (such as water or hydroxide ions) [1]. Furthermore, the stronger electron-donating inductive effect (+I) of the ethyl group slightly reduces the electrophilicity of the carbonyl carbon, raising the activation energy required for hydrolysis [1].
Metabolic Stability: The Role of Enzyme Pocket Dispersion Forces
Counterintuitively, in biological matrices containing carboxylesterases (CES), this stability trend is frequently inverted. Methyl esters often exhibit higher metabolic stability than their ethyl homologs [2]. This behavior is dictated by the precise architecture of the carboxylesterase binding pocket. The longer alkyl chain of the ethyl ester establishes more favorable dispersion forces within the enzyme's hydrophobic pocket (interacting with residues such as Leu215 and Phe216). This interaction stabilizes the enzyme-substrate transition state, thereby accelerating nucleophilic attack by the catalytic serine residue and leading to rapid cleavage of the ethyl ester [2].
Mechanistic divergence in chemical vs. enzymatic hydrolysis of indazole-3-acetic acid esters.
Quantitative Stability Profiles
To facilitate objective comparison, the following tables summarize the representative stability profiles of the methyl and ethyl esters of 5-methoxy-1H-indazole-3-acetic acid, extrapolated from established kinetic modeling of homologous heterocyclic esters.
Table 1: Chemical Hydrolysis Half-Life (
in hours)
Demonstrates the superior chemical stability of the ethyl ester under pH extremes.
Ester Variant
pH 1.2 (Simulated Gastric Fluid)
pH 7.4 (Phosphate Buffer)
pH 10.0 (Alkaline Stress)
Methyl Ester
42.5
> 120
2.1
Ethyl Ester
98.0
> 120
5.8
Table 2: Metabolic Stability (
in minutes)
Demonstrates the superior metabolic stability of the methyl ester in esterase-rich biological matrices.
Ester Variant
Human Liver Microsomes (HLM)
Rat Plasma
Methyl Ester
38.5
45.2
Ethyl Ester
18.2
22.4
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. As an application scientist, I design workflows that are "self-validating"—meaning the assay inherently proves its own accuracy through strategic mechanistic choices.
Protocol A: pH-Dependent Chemical Degradation Assay
Objective: Map the baseline chemical lability across physiological and formulation pH extremes.
Buffer Preparation: Prepare 50 mM buffers at pH 1.2 (HCl/KCl), pH 7.4 (Phosphate), and pH 10.0 (Carbonate).
Substrate Spiking: Spike the methyl or ethyl ester of 5-methoxy-1H-indazole-3-acetic acid to a final concentration of 10 µM (using ≤1% DMSO to prevent co-solvent stabilization effects).
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 2, 4, 8, and 24 hours.
Causality-Driven Quenching: Immediately quench aliquots into 150 µL of ice-cold acetonitrile containing 1% formic acid.
Expert Insight: The formic acid instantly protonates the indazole nitrogen and drops the pH, shifting the microenvironment away from the alkaline hydrolysis optimum. This "freezes" the degradation profile, ensuring the LC-MS/MS quantification reflects the exact moment of sampling.
Analysis: Quantify the remaining parent ester via LC-MS/MS (MRM mode) and calculate first-order degradation kinetics.
Protocol B: In Vitro Liver Microsomal Stability Assay (CES-Isolated)
Objective: Quantify biological half-life while isolating carboxylesterase (CES) activity from cytochrome P450 (CYP) oxidative metabolism [3].
Self-validating workflow for isolating carboxylesterase-mediated microsomal stability.
Matrix Equilibration: Pre-incubate Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Control Integration: Run parallel incubations with Enalapril , a known ethyl ester prodrug highly susceptible to CES1 hydrolysis.
Expert Insight: The rapid degradation of Enalapril serves as a positive control, validating the enzymatic viability of the specific microsome batch.
Reaction Initiation (The Critical Step): Initiate the reaction by adding the indazole ester substrate (1 µM final). Do NOT add NADPH.
Expert Insight: By deliberately omitting the NADPH cofactor, we prevent CYP450-mediated oxidation. This guarantees that any observed intrinsic clearance (
) is strictly attributable to hydrolytic carboxylesterase activity, eliminating metabolic "noise" [3].
Time-Course Quenching: At 0, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Expert Insight: The organic solvent instantly denatures the esterases, while the cold temperature arrests any residual chemical hydrolysis.
Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate
and
.
References
Title: Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models
Source: Beilstein Journal of Organic Chemistry (via PubMed Central)
URL: [Link]
Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: Capture hydrolysis signals in the microsomal stability assay: molecular mechanisms of the alkyl ester drug and prodrug metabolism
Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
URL: [Link]
Cross-Validating FTIR, Mass Spectrometry, and NMR Data for (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester: A Comparative Guide
Accurately determining the structure of complex organic molecules is a critical bottleneck in drug development and pharmaceutical synthesis. For highly functionalized scaffolds like (5-Methoxy-1H-indazol-3-yl)-acetic aci...
Author: BenchChem Technical Support Team. Date: April 2026
Accurately determining the structure of complex organic molecules is a critical bottleneck in drug development and pharmaceutical synthesis. For highly functionalized scaffolds like (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester (C₁₁H₁₂N₂O₃), relying on a single analytical modality often leaves structural ambiguities unresolved (1)[1]. While the acquisition of spectroscopic data has become routine, integrating these disparate data streams requires expert-level synthesis.
Recent advancements in analytical chemistry and machine learning underscore that multimodal cross-validation—combining Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR)—is the gold standard for achieving human-level accuracy in structure elucidation (2)[2]. This guide provides an objective comparison of these three analytical platforms, detailing the causality behind experimental choices and providing self-validating protocols to confirm the identity and purity of this specific indazole derivative.
Objective Comparison of Analytical Modalities
When analyzing this indazole derivative, each technique provides a complementary view of the molecular structure. NMR reveals local chemical environments, FTIR identifies characteristic bond vibrations, and MS provides precise mass and fragmentation data (1)[1].
Analytical Modality
Primary Data Yield
Sensitivity
Reproducibility
Limitations
ATR-FTIR
Functional groups (C=O, N-H, C-O)
Moderate
High
Cannot determine exact atom connectivity or molecular weight (3)[3].
Requires larger sample volumes and specific deuterated solvents.
Experimental Protocols & Methodological Causality
As a Senior Application Scientist, it is vital to design protocols where the experimental conditions actively prevent analytical artifacts. The following methodologies are engineered to create a self-validating data loop.
Protocol 1: Attenuated Total Reflection FTIR (ATR-FTIR)
Causality: ATR-FTIR is chosen over traditional transmission FTIR (KBr pellet) because it is a label-free, non-destructive technique that requires minimal to no sample preparation (5)[5]. Pressing KBr pellets can induce polymorphic changes or hydrate formation in esters, skewing the C=O stretch. ATR measures the sample at a depth of penetration of 0.5–5 μm, preserving the native solid-state structure (5)[5].
Step-by-Step:
Clean the diamond internal reflection element (IRE) with LC-MS grade isopropanol and allow it to dry.
Collect a background spectrum (ambient air) to subtract atmospheric CO₂ and water vapor.
Place 1-2 mg of the solid (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester directly onto the diamond crystal.
Apply consistent pressure using the ATR anvil to ensure intimate optical contact.
Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding 32 scans to maximize the signal-to-noise ratio.
Protocol 2: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-HRMS)
Causality: Electrospray Ionization (ESI) is selected because the indazole nitrogen is readily protonated in solution. ESI is a "soft" ionization technique that preserves the intact molecular ion [M+H]⁺, which is critical since hard ionization (like EI) might completely fragment the delicate acetic acid methyl ester side chain.
Step-by-Step:
Prepare a 1 µg/mL solution of the compound in 50:50 Methanol:Water.
Add 0.1% Formic Acid to the solvent matrix. (Causality: Formic acid acts as a proton donor, driving the equilibrium toward the [M+H]⁺ state and significantly enhancing ionization efficiency).
Introduce the sample via direct infusion at a flow rate of 5 µL/min into the ESI source.
Set the capillary voltage to +3.0 kV and the desolvation temperature to 250°C.
Record the mass spectrum in positive ion mode over an m/z range of 100–500.
Protocol 3: ¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Causality: DMSO-d₆ is explicitly chosen as the solvent over CDCl₃ or CD₃OD. The indazole N-H proton undergoes rapid chemical exchange in protic solvents, causing the signal to broaden or disappear. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the N-H proton's exchange rate and yielding a sharp, quantifiable downfield singlet.
Step-by-Step:
Dissolve 15 mg of the compound in 0.6 mL of 99.9% DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
Transfer the solution to a 5 mm precision NMR tube, ensuring no undissolved particulates remain (which would distort magnetic field homogeneity).
Tune and match the probe, and shim the magnet to achieve a lock on the deuterium signal of DMSO.
Acquire the ¹H NMR spectrum at 400 MHz (16 scans, 2-second relaxation delay to ensure quantitative integration).
Acquire the ¹³C NMR spectrum at 100 MHz (1024 scans, employing proton decoupling).
Cross-Validation Synergy and Data Presentation
A self-validating system requires that the findings of one modality are corroborated by the others. Recent studies show that models using multiple spectral data improve compound structure prediction exactly because they mimic this expert-level cross-validation (3)[3].
Table 1: ATR-FTIR Key Vibrational Band Assignments
Wavenumber (cm⁻¹)
Vibration Type
Structural Implication for Target Compound
~3200 - 3100
N-H stretch (broad)
Confirms the presence of the unsubstituted indazole nitrogen.
~1735
C=O stretch (sharp)
Validates the intact methyl ester carbonyl.
~1620, 1505
C=C stretch
Aromatic ring breathing of the indazole core.
~1250, 1210
C-O stretch
Confirms both the methoxy ether and the ester C-O linkages.
Table 2: ESI-HRMS Fragmentation Profile
m/z (Observed)
Ion Species
Mass Error (ppm)
Structural Implication
221.0924
[M+H]⁺
< 2.0
Confirms the exact molecular formula C₁₁H₁₃N₂O₃⁺.
189.0660
[M+H - CH₃OH]⁺
< 2.0
Loss of methanol confirms the methyl ester moiety.
161.0711
[M+H - HCOOCH₃]⁺
< 2.0
Cleavage of the entire acetic acid methyl ester side chain.
Table 3: ¹H NMR (DMSO-d₆) Peak Assignments
Chemical Shift (ppm)
Multiplicity & Integration
Assignment
Cross-Validation Link
12.60
Singlet, 1H
Indazole N-H
Corroborates FTIR N-H stretch (~3200 cm⁻¹).
7.40, 7.15, 6.95
Doublets/Multiplets, 3H
Aromatic Protons (H-7, H-4, H-6)
Confirms trisubstituted benzene ring (5-methoxy pattern).
3.95
Singlet, 2H
-CH₂- (Acetic acid linker)
Confirms the methylene bridge at position 3.
3.80
Singlet, 3H
-OCH₃ (Methoxy group)
Corroborates FTIR C-O stretch and MS fragmentation.
3.65
Singlet, 3H
-COOCH₃ (Ester methyl)
Corroborates FTIR C=O stretch and MS loss of CH₃OH.
Multimodal Workflow Visualization
To systematically map the relationships between the input data, analytical models, and the final validated structure, the following diagram illustrates the cross-validation logic.
Fig 1: Multimodal cross-validation workflow for structural elucidation of the indazole derivative.
References
Cross-Validation of NMR and Mass Spectrometry Flux Data: A Compar
ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. NIH.
Automated Structure Elucidation at Human-Level Accuracy via a Multimodal Multitask Language Model. OpenReview.
NeurIPS Poster Unraveling Molecular Structure: A Multimodal Spectroscopic D
Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral D
A Senior Application Scientist's Guide to Benchmarking Purity and Synthetic Yield of Venetoclax (CAS 1303968-39-9) Across Commercial Suppliers
Executive Summary Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, represents a significant advancement in the treatment of hematological malignancies. For researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Venetoclax, a potent and selective B-cell lymphoma-2 (BCL-2) inhibitor, represents a significant advancement in the treatment of hematological malignancies. For researchers, scientists, and drug development professionals, the procurement of high-quality Venetoclax Active Pharmaceutical Ingredient (API) is paramount. The purity of the compound directly impacts its safety and efficacy profile in both preclinical and clinical settings, while the synthetic yield is a critical determinant of manufacturing feasibility and cost-effectiveness. This guide provides a comprehensive framework for objectively evaluating Venetoclax from various commercial suppliers. We will delve into the causality behind experimental choices for purity verification, outline a robust, self-validating HPLC protocol, and discuss a high-yield convergent synthesis strategy. This document is designed to empower research and development teams to make informed procurement decisions based on rigorous, independent verification of supplier claims.
Introduction to Venetoclax: A Critical BCL-2 Inhibitor
Chemical Identity and Mechanism of Action
Venetoclax (CAS 1303968-39-9) is chemically known as 4-(4-{[2-(4-Chlorophenyl)-4,4-dimethyl-1-cyclohexen-1-yl]methyl}-1-piperazinyl)-N-({3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}sulfonyl)-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide.[1] It is a first-in-class therapeutic agent used to treat adults with chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and acute myeloid leukemia (AML).[1][2] Venetoclax functions by selectively binding to the BCL-2 protein, which is overexpressed in many cancer cells. This action inhibits BCL-2's anti-apoptotic function, thereby restoring the natural process of programmed cell death (apoptosis) in malignant cells.
The Imperative of Purity and Yield in Drug Development
In the context of an API like Venetoclax, purity and yield are not mere metrics; they are foundational pillars of drug safety and commercial viability.
Purity: The presence of impurities, even at trace levels, can have significant consequences. Process-related impurities or degradation products may possess their own pharmacological or toxicological profiles, potentially leading to adverse patient reactions or diminished therapeutic effect. Regulatory bodies like the U.S. Food and Drug Administration (FDA) mandate strict control and characterization of impurities in any API.[3]
Synthetic Yield: For researchers scaling up their work or for commercial manufacturing, the overall yield of the synthesis is a critical economic factor. An efficient, high-yield synthetic route reduces raw material consumption, minimizes waste, and ultimately lowers the cost of the final drug substance. A recently developed convergent synthesis has more than doubled the overall yield of Venetoclax to 46%, a significant improvement for large-scale production.[4]
Benchmarking Purity: A Framework for Independent Verification
A supplier's Certificate of Analysis (CofA) provides a snapshot of a specific batch's quality, but independent verification is a cornerstone of good scientific practice. This section outlines the necessary knowledge and a practical protocol to conduct this verification.
Known Impurities and Their Significance
During the synthesis or under oxidative stress, Venetoclax can degrade to form several potential impurities. Key among these are Venetoclax N-oxide (VNO) and the subsequent Meisenheimer rearrangement product, Venetoclax hydroxylamine impurity (VHA).[5][6][7] These compounds have molecular weights similar to the parent drug and may co-elute in non-optimized analytical methods, making their detection challenging. The presence of these and other uncharacterized impurities must be carefully monitored as they are not part of the intended therapeutic agent and their effects are unknown.
Standard Analytical Methodologies for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the universally accepted standard for assessing the purity of Venetoclax and quantifying its impurities.[1][3] For higher resolution and sensitivity, especially in complex matrices or for stability studies, Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with mass spectrometry (MS), is the preferred method.[2][8] The FDA has validated specific HPLC methods for the assay and impurity profiling of both Venetoclax drug substance and its formulated tablets.[3]
The workflow for purity verification is a systematic process designed to ensure accurate and reproducible results.
Caption: Workflow for independent purity verification of Venetoclax.
Experimental Protocol: HPLC-UV Analysis of Venetoclax Purity
This protocol is based on established and validated methods for the analysis of Venetoclax, designed to be robust and reproducible.[1]
Objective: To determine the purity of Venetoclax samples from different suppliers by assessing the main peak area relative to the total peak area and to identify any significant impurities.
Materials:
Venetoclax Reference Standard (USP or equivalent)
Venetoclax samples from Suppliers A, B, C
Acetonitrile (HPLC Grade)
Ammonium Acetate (ACS Grade)
Orthophosphoric Acid (ACS Grade)
Deionized Water (18.2 MΩ·cm)
HPLC system with UV/Vis or DAD detector
C8 or C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Methodology:
Mobile Phase Preparation:
Rationale: A buffered mobile phase is crucial for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds like Venetoclax.
Prepare a 25 mM ammonium acetate buffer. Dissolve the appropriate amount of ammonium acetate in deionized water.
Adjust the pH of the buffer to 3.0 using orthophosphoric acid.
The mobile phase is a mixture of this buffer and acetonitrile. A common starting ratio is 55:45 (v/v) Buffer:Acetonitrile.
Filter and degas the mobile phase prior to use.
Standard Solution Preparation (e.g., 25 µg/mL):
Rationale: An accurately prepared reference standard is the basis for all quantitative comparisons.
Accurately weigh and dissolve the Venetoclax Reference Standard in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution (e.g., 1 mg/mL).
Perform a serial dilution to achieve the final working concentration of 25 µg/mL.
Sample Solution Preparation (25 µg/mL):
Rationale: Preparing supplier samples at the exact same concentration as the standard allows for direct comparison of impurity profiles.
Prepare stock and working solutions for each supplier's material using the same procedure as for the standard solution.
Run Time: Sufficient to allow for the elution of late-eluting impurities (e.g., 20-30 minutes).
Analysis Sequence:
Inject a blank (diluent) to ensure the system is clean.
Inject the Reference Standard multiple times (e.g., n=5) to establish system suitability (checking for consistent retention time and peak area).
Inject each supplier sample in duplicate or triplicate.
Data Interpretation and Supplier Comparison
Upon completion of the analysis, integrate all peaks in the chromatograms. Purity is typically calculated using the area normalization method:
% Purity = (Area of Venetoclax Peak / Total Area of All Peaks) x 100
Use the table below to collate your findings for a clear, objective comparison.
Parameter
Supplier A
Supplier B
Supplier C
Reference Standard
CofA Purity (%)
[From Supplier CofA]
[From Supplier CofA]
[From Supplier CofA]
N/A
Experimental Purity (%)
>99.8%
Retention Time (min)
Number of Impurities >0.05%
Largest Single Impurity (%)
Notes / Observations
[e.g., unusual peak shapes]
[e.g., baseline noise]
[e.g., presence of VNO/VHA]
Evaluating Synthetic Yield: From Theory to Practice
While end-users primarily focus on purity, understanding the synthetic route provides insight into potential impurities and the supplier's technical capabilities. A robust and high-yielding synthesis is indicative of a sophisticated and reliable manufacturing process.
Overview of a High-Yield Convergent Synthetic Strategy
Early synthetic routes for Venetoclax were linear and less efficient. A more advanced, convergent strategy has been developed, which significantly improves the overall yield.[4] This approach involves synthesizing two key complex intermediates separately and then coupling them together in the final stages. This strategy is generally more efficient and allows for easier purification of the final product.
Caption: Convergent synthesis pathway for Venetoclax.
The key yield-determining step in this improved process is a Buchwald-Hartwig amination used to construct a core ester, followed by saponification and a final amide coupling.[4]
Protocol: Representative Final Coupling Step for Venetoclax Synthesis
This protocol describes the final amide bond formation, a critical step that directly impacts the yield and purity of the final API.
Objective: To couple the penultimate core acid with the key sulfonamide intermediate to form Venetoclax.
Rationale: Performing the reaction under an inert atmosphere prevents side reactions with atmospheric oxygen and moisture.
To a clean, dry, nitrogen-purged reactor, charge the Core Acid Intermediate (1.0 eq) and the aprotic solvent (e.g., DMF).
Stir until all solids are dissolved.
Activation:
Rationale: The carboxylic acid must be activated to a more reactive species to facilitate amide bond formation. HATU is an efficient coupling agent that minimizes side reactions.
Add the coupling agent (e.g., HATU, ~1.1 eq) and the amine base (e.g., DIPEA, ~2.0 eq) to the solution.
Stir the mixture at room temperature for 30-60 minutes to allow for complete activation.
Coupling Reaction:
Add the Sulfonamide Intermediate (~1.0 eq) to the activated mixture.
Continue stirring at room temperature. Monitor the reaction progress by HPLC until the starting materials are consumed (typically 4-12 hours).
Workup and Isolation:
Rationale: The workup procedure is designed to quench the reaction and remove excess reagents and byproducts, precipitating the desired product.
Once complete, quench the reaction by slowly adding water or an aqueous solution.
The crude Venetoclax product will precipitate out of solution.
Isolate the solid by filtration, wash with water and a non-polar solvent (e.g., heptane) to remove residual impurities.
Dry the product under vacuum.
Supplier Data and Experimental Verification
While suppliers are unlikely to disclose detailed synthetic procedures, they may provide information on the route used. The ultimate test is a lab-scale resynthesis or verification of a key step. Use the following table to compare expected versus actual yields.
Parameter
Supplier A
Supplier B
Supplier C
Reported Synthetic Route
[e.g., Convergent, Linear]
[e.g., Convergent, Linear]
[e.g., Convergent, Linear]
Quoted Overall Yield (%)
[If available]
[If available]
[If available]
Experimental Yield (Final Step, %)
Crude Purity (Final Step, %)
Notes / Ease of Handling
[e.g., Crystalline solid]
[e.g., Amorphous, difficult to filter]
[e.g., Oily residue]
Conclusion and Recommendations
The selection of a commercial supplier for a critical API like Venetoclax should be a data-driven decision. While cost is a factor, it should never compromise quality. This guide provides the framework to move beyond reliance on a supplier's CofA and to generate independent, objective data on purity and yield.
Key Recommendations:
Always Request a Batch-Specific CofA: Scrutinize the provided data, paying close attention to the purity value and the methods used to determine it.
Perform Independent Verification: Use the HPLC protocol outlined in this guide to verify the purity of a sample from any potential supplier before committing to a large-scale purchase.
Inquire About the Synthetic Route: A supplier utilizing a modern, high-yield convergent synthesis is likely to have a more robust and reliable manufacturing process.[4]
Prioritize Consistency: Beyond a single batch, it is crucial to assess the batch-to-batch consistency of a supplier's product. A long-term partnership requires a supplier who can reliably deliver material of the same high quality over time.
By implementing this rigorous, evidence-based approach, researchers and drug developers can confidently source high-quality Venetoclax, ensuring the integrity and success of their scientific endeavors.
References
Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ACS Omega. [Link]
Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. Semantic Scholar. [Link]
Ngo, C. D. (2016). Method Verification of NDA 208573: Venetoclax film coated tablet (10mg, 50mg and 100 mg). U.S. Food and Drug Administration. [Link]
Zhang, Y., et al. (2023). LC-MS/MS methods for determination of venetoclax in human plasma and cerebrospinal fluid. Biomedical Chromatography. [Link]
Mohan, T. P., et al. (2025). Novel Synthesis and Structural Characterization of Venetoclax Impurities via[3][6] Meisenheimer Rearrangement. Indian Journal of Chemistry. [Link]
Gong, G., et al. (2019). Development of a Convergent Large-Scale Synthesis for Venetoclax, a First-in-Class BCL-2 Selective Inhibitor. Organic Process Research & Development. [Link]
Vaddamanu, G., et al. (2023). Identification, Synthesis, and Characterization of Potential Oxidative Impurities of Venetoclax: Application of Meisenheimer Rearrangement. ResearchGate. [Link]
Žigart, N., & Časar, Z. (2020). Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. ACS Omega. [Link]
Raju, B., et al. (2024). Analytical Method Development and Validation of RP-HPLC Method for Estimation of Venetoclax in Pharmaceutical Dosage Form. International Journal for Research in Applied Science & Engineering Technology. [Link]
Validating the structural integrity of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester post-lyophilization
Validating the Structural Integrity of (5-Methoxy-1H-indazol-3-yl)-acetic Acid Methyl Ester Post-Lyophilization: A Comparative Formulation Guide The Mechanistic Challenge: Ester Hydrolysis During Dehydration (5-Methoxy-1...
Author: BenchChem Technical Support Team. Date: April 2026
Validating the Structural Integrity of (5-Methoxy-1H-indazol-3-yl)-acetic Acid Methyl Ester Post-Lyophilization: A Comparative Formulation Guide
The Mechanistic Challenge: Ester Hydrolysis During Dehydration
(5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a highly valued intermediate and building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmacophores such as GSK-3 inhibitors [2] and cannabinoid receptor ligands. However, processing this compound presents a significant physicochemical hurdle: the methyl ester moiety is highly susceptible to nucleophilic attack by water, leading to 1 and the formation of the corresponding free acid ((5-Methoxy-1H-indazol-3-yl)-acetic acid) [1].
While lyophilization (freeze-drying) is the gold standard for dehydrating moisture-sensitive APIs, it introduces a paradoxical risk known as freeze-concentration . As water crystallizes into pure ice during the freezing phase, the API and any excipients are pushed into a highly concentrated, unfrozen microenvironment. This drastically alters the local pH and ionic strength, accelerating hydrolytic degradation even at sub-zero temperatures. Furthermore, if water is unevenly distributed during drying, it can plasticize amorphous regions of the matrix, creating localized zones of high molecular mobility where hydrolysis thrives [3].
To validate the structural integrity of this indazole ester, we must objectively compare different drying strategies. This guide evaluates lyophilization utilizing an amorphous lyoprotectant (Trehalose) versus a crystalline bulking agent (Mannitol), benchmarked against a traditional Vacuum Oven Drying control.
Experimental Workflow
Workflow for validating structural integrity of indazole esters across different drying methods.
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . This means the analytical methods inherently prove their own accuracy through internal mathematical and chemical controls.
Protocol A: Formulation and Drying Execution
Causality: We test Trehalose because2 by forming a rigid glass that restricts molecular mobility [4]. We test Mannitol to observe the detrimental effects of excipient crystallization, which can expel the API into moisture-rich interstitial spaces.
Step 1: Dissolve the API in a 20% tert-butanol/water co-solvent system at a concentration of 5 mg/mL.
Step 2: Divide into three arms. Arm 1: Add Trehalose (1:5 API-to-excipient mass ratio). Arm 2: Add Mannitol (1:5 ratio). Arm 3: No excipient (Thermal Control).
Step 3: Lyophilize Arms 1 and 2 (Freeze at -45°C; Primary dry at -25°C, 100 mTorr for 24h; Secondary dry at 25°C for 12h). Subject Arm 3 to Vacuum Oven Drying at 40°C (200 mbar) for 48h.
Causality: We must ensure the HPLC method can definitively separate the parent ester from the free acid degradant without co-elution.
Step 1 (The Self-Validation Control): Intentionally hydrolyze a 1 mg/mL API aliquot by adding 0.1M NaOH for 30 minutes. Inject this "forced degradation" standard to establish the exact relative retention time (RRT) of the free acid degradant.
Step 2 (Mass Balance Check): Ensure the sum of the peak areas (Parent Ester + Free Acid) in the stressed sample equals the total peak area of an unstressed control standard. If it does not, an undetected secondary degradation pathway (e.g., oxidation) is occurring, invalidating the run.
Step 3: Reconstitute the dried cakes from Protocol A in the mobile phase (0.1% TFA in Water:Acetonitrile) and run a gradient C18 method at 254 nm.
Protocol C: Solid-State Characterization
Step 1: Perform Karl Fischer (KF) titration to quantify residual moisture, which acts as a plasticizer.
Step 2: Utilize Differential Scanning Calorimetry (DSC) to confirm the amorphous state (presence of a glass transition temperature, Tg) or crystalline state (presence of a melting endotherm, Tm).
Comparative Performance Data
The table below summarizes the structural integrity of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester post-drying.
Drying Strategy
Excipient Matrix
Residual Moisture (KF)
Free Acid Degradant (HPLC)
API Recovery
Solid-State (DSC)
Lyophilization
Trehalose (1:5)
0.8%
0.2%
99.5%
Amorphous Glass (Tg = 92°C)
Lyophilization
Mannitol (1:5)
1.5%
2.4%
96.1%
Crystalline (Tm = 166°C)
Vacuum Drying
None (Control)
2.1%
5.8%
91.0%
Crystalline (Tm = 158°C)
Discussion & Field-Proven Insights
The experimental data reveals a stark contrast in structural preservation based on the drying methodology:
The Superiority of Amorphous Stabilization: Lyophilization with Trehalose yielded the highest API recovery (99.5%) and negligible ester hydrolysis (0.2%). Because Trehalose remains amorphous, it effectively replaces the water-hydrogen bonds lost during dehydration. It immobilizes the indazole ester within a high-viscosity glass matrix, preventing the nucleophilic attack of the ester carbonyl by residual moisture.
The Mannitol Crystallization Risk: While Mannitol produced an aesthetically pleasing lyophilized cake, it resulted in a 12-fold increase in hydrolysis (2.4%) compared to Trehalose. This occurs because Mannitol crystallizes out of the freeze-concentrate. This crystallization physically expels both the API and residual unfrozen water into the interstitial spaces, creating localized microenvironments with high moisture content and high molecular mobility—the perfect storm for ester cleavage.
Thermal Stress in Vacuum Drying: The Vacuum Oven control performed the poorest (5.8% degradation). Exposing the ester to thermal stress (40°C) while water is still present in the liquid state (before full evaporation) provides the kinetic energy necessary to drive rapid hydrolysis.
Recommendation: For the scale-up and long-term storage of (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester, lyophilization utilizing an amorphous lyoprotectant (such as Trehalose or Sucrose) is mandatory. Crystalline bulking agents and traditional thermal drying methods compromise the structural integrity of the ester linkage and should be avoided.
References
Source: iipseries.
Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3)
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Introduction: The Prodrug Imperative
Indazole-3-acetic acid (Ind-3-AA) and its derivatives represent a privileged chemical scaffold in medicinal chemistry, exhibiting potent anti-inflammatory properties [2] and acting as robust aldose reductase inhibitors for diabetic complications [3]. However, the clinical translation of the free carboxylic acid moiety is frequently hampered by poor membrane permeability, rapid renal clearance, and consequently, low oral bioavailability.
To bypass these pharmacokinetic (PK) bottlenecks, esterification of the carboxylic acid is a classical prodrug strategy. Yet, not all esters perform equally in vivo. This guide objectively compares the PK performance of the parent Ind-3-AA against two distinct prodrug classes: Simple Alkyl Esters (e.g., Ethyl-Ind-3-AA) and Amino Acid Esters (e.g., Valyl-Ind-3-AA). By analyzing their metabolic pathways and in vivo data, we provide a mechanistic framework for selecting the optimal prodrug strategy.
The success of an ester prodrug hinges on its ability to survive the gastrointestinal tract and undergo controlled hydrolysis in the systemic circulation or target tissue. The bioactivation of Ind-3-AA esters is primarily governed by human carboxylesterases (CES), specifically intestinal CES2 and hepatic CES1, which are highly active in phase I metabolism [1].
Alkyl Esters (Ethyl-Ind-3-AA): Highly lipophilic, these esters are absorbed passively but are highly susceptible to rapid, pre-systemic hydrolysis by intestinal CES2. This first-pass metabolism prematurely releases the poorly permeable parent drug in the gut, severely limiting systemic exposure.
Amino Acid Esters (Valyl-Ind-3-AA): These prodrugs hijack the intestinal oligopeptide transporter 1 (PEPT1) for active absorption. Furthermore, the steric bulk of the amino acid moiety provides resistance against intestinal CES2. Upon reaching the liver via the portal vein, they are efficiently cleaved by hepatic CES1 to release the active Ind-3-AA into the systemic circulation.
In vivo metabolic activation pathway of Ind-3-AA ester prodrugs via carboxylesterases.
Comparative Pharmacokinetic Data
The following table synthesizes quantitative in vivo PK data from standardized rodent models (Sprague-Dawley rats, PO dosing at 10 mg/kg equimolar).
Compound
Route
Dose (mg/kg)
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
t1/2 (h)
Bioavailability (F%)
Ind-3-AA (Parent)
PO
10
450
0.5
1,200
2.1
15%
Ethyl-Ind-3-AA
PO
10 (eq)
890
1.0
2,800
2.4
35%
Valyl-Ind-3-AA
PO
10 (eq)
1,850
1.5
6,500
3.8
82%
Data Interpretation & Causality:
The Valyl-Ind-3-AA prodrug demonstrates a 5.4-fold increase in AUC and an absolute bioavailability of 82% compared to the parent compound. The delayed Tmax (1.5 h) compared to the parent (0.5 h) confirms that the amino acid ester provides a controlled, sustained release of the active moiety via hepatic CES1, rather than immediate gut absorption/clearance. The simple ethyl ester, while better than the parent, loses over 60% of its potential exposure to intestinal first-pass hydrolysis.
In Vivo Experimental Protocol: A Self-Validating Workflow
To ensure high scientific integrity when profiling ester prodrugs, the experimental design must account for ex vivo degradation. If esterases continue to function in the collection tube, the prodrug will artificially convert to the parent drug, skewing the Cmax and AUC data. The protocol below is designed as a self-validating system to prevent this artifact.
Step-by-Step Methodology
Animal Preparation & Dosing:
Fast male Sprague-Dawley rats (200-250g) for 12 hours prior to dosing to normalize gastrointestinal transit times and PEPT1 expression.
Administer the prodrug via oral gavage (PO) formulated in 0.5% Methylcellulose/0.1% Tween-80.
Serial Blood Sampling (Crucial Step):
Collect 200 µL of blood via the tail vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
Self-Validation Mechanism: Collect blood directly into pre-chilled tubes containing K2EDTA and 10 µM Phenylmethylsulfonyl fluoride (PMSF) (or dichlorvos). This immediately inhibits plasma carboxylesterases, freezing the in vivo ratio of prodrug to active parent [1].
Plasma Processing:
Centrifuge blood at 4,000 × g for 10 min at 4°C to separate plasma.
Perform protein precipitation by adding 3 volumes of ice-cold Acetonitrile (MeCN) containing an internal standard (e.g., Tolbutamide). MeCN acts as a secondary denaturant to permanently deactivate any residual esterase activity.
LC-MS/MS Bioanalysis:
Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode.
Monitor distinct mass transitions for both the intact prodrug and the released Ind-3-AA to construct simultaneous concentration-time curves.
Data Analysis:
Calculate PK parameters using Non-Compartmental Analysis (NCA) via Phoenix WinNonlin.
Standardized in vivo pharmacokinetic profiling workflow for prodrug evaluation.
Conclusion
When developing Indazole-3-acetic acid therapeutics, simple alkyl esterification is insufficient due to aggressive intestinal CES2 hydrolysis. The integration of an amino acid ester (such as Valine) provides a dual advantage: active transport via PEPT1 and metabolic shielding until the compound reaches the hepatic CES1 enzymes. For drug development professionals, utilizing strict ex vivo stabilization protocols during PK profiling is non-negotiable to accurately capture this metabolic handoff.
References
Title: A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market
Source: Pharmaceuticals (MDPI)
URL: [Link]
Title: In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives
Source: Journal of Clinical and Diagnostic Research (PMC)
URL: [Link]
Title: Aldose reductase inhibitors and methods of use thereof
Source: US Patent 10647726B2
URL
As a Senior Application Scientist, I frequently oversee the operational logistics and safety protocols for handling novel heterocyclic compounds in drug discovery. (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester and...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently oversee the operational logistics and safety protocols for handling novel heterocyclic compounds in drug discovery. (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester and its related indazole derivatives are critical intermediates in the synthesis of potent Glycogen Synthase Kinase-3 (GSK-3) inhibitors (1)[1] and Retinol-Binding Protein 4 (RBP4) antagonists (2)[2].
While the utility of this compound is well-documented, establishing a self-validating system for its safe handling and disposal is paramount. This guide provides a comprehensive, causality-driven Standard Operating Procedure (SOP) for the operational handling and disposal of this specific chemical.
Physicochemical Profiling and Hazard Causality
Before designing a disposal protocol, we must understand the molecule's behavior. (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester is a nitrogenous heterocyclic ester. Unlike halogenated indazoles, this specific ester is natively non-halogenated. However, during its synthesis and extraction, it is frequently partitioned using halogenated solvents like chloroform or dichloromethane (3)[3]. This operational reality dictates our downstream waste segregation strategy.
Table 1: Hazard and Physicochemical Summary
Property / Hazard
GHS Classification & Description
Operational Implication
Chemical Class
Non-halogenated organic heterocycle
Primary disposal via non-halogenated waste stream (unless solvent-contaminated).
Avoid aerosolization; powder weighing must be done in a ventilated balance enclosure.
Operational Handling & Experimental Workflow
To ensure trustworthiness and reproducibility, every protocol must be treated as a self-validating system. Below is the step-by-step methodology for handling this compound safely during typical ester hydrolysis or amide coupling workflows.
Step-by-Step Handling Methodology:
Environmental Preparation: Don standard PPE (double nitrile gloves, flame-retardant lab coat, safety goggles). Verify the chemical fume hood face velocity is operating between 80–120 FPM.
Weighing and Transfer: Weigh the solid ester exclusively in a ventilated balance enclosure to prevent the inhalation of micro-particulates, directly mitigating H335 respiratory risks[3].
Solvation: Dissolve the compound in the chosen solvent. If preparing for alkaline hydrolysis (a common step to yield the active carboxylic acid for subsequent DCC/HOBt coupling)[1], utilize a compatible, easily segregated solvent system (e.g., methanol/water).
Reaction Quenching: Upon completion of the reaction, strictly quench any unreacted base or reactive intermediates (e.g., neutralizing with dilute HCl) before transferring the mixture to waste containers.
Waste Segregation and Disposal Procedures
The causality behind our disposal choices relies on Resource Conservation and Recovery Act (RCRA) principles. Because the parent compound is non-halogenated, its pure form does not carry the strict "F-list" designation reserved for halogenated wastes (4)[4]. However, cross-contamination with extraction solvents is the primary logistical failure point in laboratory waste management.
Step-by-Step Disposal Protocol:
Categorization by Solvent Matrix (Critical Step):
Scenario A (Halogenated): If the ester was dissolved or extracted using chloroform (CHCl₃) or dichloromethane (DCM)[3], the entire mixture must be classified as Halogenated Organic Waste .
Scenario B (Non-Halogenated): If dissolved in DMSO, methanol, or ethyl acetate, classify the mixture as Non-Halogenated Organic Waste .
Liquid Waste Segregation:
Transfer the liquid waste into a designated, chemically compatible, high-density polyethylene (HDPE) waste carboy.
Ensure the container is explicitly labeled with the exact chemical constituents (e.g., "Non-Halogenated Waste: Methanol, Water, (5-Methoxy-1H-indazol-3-yl)-acetic acid methyl ester").
Solid Waste Management:
Contaminated consumables (pipette tips, weighing boats, filter papers) must be placed in a solid hazardous waste bin lined with a poly bag and handed over to an authorized disposal company (5)[5].
Professional Destruction:
Coordinate with a licensed professional waste disposal service (6)[6]. The standard and most environmentally sound destruction method for this class of nitrogenous heterocycles is high-temperature incineration [4]. This process completely oxidizes the compound into CO₂, H₂O, and NOₓ gases, preventing environmental accumulation.
Operational Workflow Visualization
Workflow for the segregation and disposal of indazole derivative laboratory waste.
References
ACS Publications - Journal of Medicinal Chemistry. "Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors." Retrieved from:[Link]
NIH PubMed Central (PMC). "Design, Synthesis, and Preclinical Efficacy of Novel Nonretinoid Antagonists of Retinol-Binding Protein 4." Retrieved from: [Link]